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  • Product: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
  • CAS: 1060812-68-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Trifluoromethyl-Pyrazine Scaffold The heterocycle 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a molecule of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl-Pyrazine Scaffold

The heterocycle 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structure marries two key pharmacophores: the pyrazine ring and the trifluoromethyl group. Pyrazine derivatives are integral components of numerous biologically active compounds, demonstrating a wide range of therapeutic applications including anticancer, antifungal, and antidepressant properties.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and predicted reactivity of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, offering a critical resource for researchers leveraging this scaffold in the design of novel therapeutics.

Molecular Structure and Identification

The chemical structure of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is characterized by a pyrazine ring substituted with a trifluoromethyl group at the 5-position and an acetyl group at the 2-position.

Systematic Name: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone CAS Number: 1060812-68-1 Molecular Formula: C₇H₅F₃N₂O Molecular Weight: 190.12 g/mol

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone. Where experimental data is not available, values have been estimated based on closely related analogs and computational models.

PropertyValue/PredictionSource/Rationale
Physical State Predicted to be a solid at room temperature.Based on the analogous compound 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone which is a solid or liquid.
Melting Point Data not available.-
Boiling Point Predicted: ~167.6 °CBased on the predicted boiling point of the analogous 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone.[3] The substitution pattern and heteroatom placement are expected to result in a similar value.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.General solubility characteristics of similar aromatic ketones.
pKa (of conjugate acid) Predicted: ~ -3.73Based on the predicted pKa of the analogous 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone.[3] The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the pyrazine nitrogens.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. While a full experimental spectrum for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is not publicly available, a predictive analysis based on established principles of NMR, IR, and Mass Spectrometry is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyrazine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-C(O)CH₃ (Acetyl)~2.7Singlet (s)-3H
Pyrazine H-3~9.1Singlet (s)-1H
Pyrazine H-6~9.3Singlet (s)-1H

Rationale for Predictions: The chemical shifts of the pyrazine protons are predicted to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing trifluoromethyl and acetyl groups. The lack of adjacent protons on the pyrazine ring would result in singlets for both H-3 and H-6. The acetyl methyl protons would appear as a characteristic singlet further upfield.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(O)C H₃ (Acetyl)~26
C F₃ (Trifluoromethyl)~121 (quartet, ¹JCF ≈ 275 Hz)
Pyrazine C-2~152
Pyrazine C-3~145
Pyrazine C-5~148 (quartet, ²JCF ≈ 35 Hz)
Pyrazine C-6~143
-C (O)CH₃ (Carbonyl)~195

Rationale for Predictions: The carbonyl carbon is expected to be the most downfield signal. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The adjacent pyrazine carbon (C-5) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF). The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Ketone) Stretch1700 - 1720
C-F (Trifluoromethyl) Stretch1100 - 1350 (multiple strong bands)
C=N (Pyrazine ring) Stretch1500 - 1600
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic) Stretch2850 - 3000

Rationale for Predictions: A strong absorption band characteristic of the ketone carbonyl stretch is expected. The trifluoromethyl group will exhibit several strong absorption bands in the fingerprint region. Aromatic C-H and C=N stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (-•CH₃) from the acetyl group to give a fragment at m/z = 175.

    • Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 147.

    • Loss of carbon monoxide (-CO) from the molecular ion to give a fragment at m/z = 162.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone can be approached through several established synthetic methodologies. A plausible and efficient route would involve the reaction of a suitable organometallic reagent with a pyrazine derivative.

Proposed Synthetic Workflow

A logical synthetic approach would be the reaction of 2-cyano-5-(trifluoromethyl)pyrazine with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup. This method is a standard and reliable way to synthesize ketones from nitriles.

Synthesis_Workflow Start 2-Cyano-5-(trifluoromethyl)pyrazine Intermediate Iminomagnesium Halide Intermediate Start->Intermediate Grignard Addition Reagent Methylmagnesium Bromide (CH₃MgBr) in THF Reagent->Intermediate Product 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Intermediate->Product Hydrolysis Workup Aqueous Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: Proposed synthetic workflow for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone via a Grignard reaction.

Materials:

  • 2-Cyano-5-(trifluoromethyl)pyrazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-cyano-5-(trifluoromethyl)pyrazine (1.0 eq) dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and Mass Spectrometry, comparing the obtained data with the predicted values.

Predicted Chemical Reactivity

The reactivity of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is dictated by the interplay between the electrophilic carbonyl group and the electron-deficient pyrazine ring.

  • Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol. Reaction with other Grignard reagents would lead to tertiary alcohols.

  • Reactions at the α-Carbon: The methyl protons of the acetyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations and alkylations.

  • Nucleophilic Aromatic Substitution: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms and the powerful electron-withdrawing trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

Applications in Drug Discovery and Medicinal Chemistry

The 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl-pyrazine motif is found in a number of kinase inhibitors and other targeted therapies.[4] The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the ketone can be transformed into various other functional groups, such as amines, oximes, and hydrazones, to generate a library of diverse compounds for biological screening.

Conclusion

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and predicted reactivity. While some of the data presented is predictive due to the limited availability of experimental information, it provides a strong foundation for researchers working with this important molecular scaffold. Further experimental validation of these properties will be crucial for the continued development and application of this promising compound in the design of novel therapeutic agents.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][5][6]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available at: [Link]

  • FT‐IR spectra of complexes 1–5. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Available at: [Link]

  • 1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChemLite. Available at: [Link]

  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. RSC Publishing. Available at: [Link]

  • ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. ResearchGate. Available at: [Link]

  • Alkylation of 5-dimethylaminotetrazolo-[1,5-a][1][4][7]triazin-7-one. ResearchGate. Available at: [Link]

  • Grignard Chemistry. Vapourtec. Available at: [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. PMC. Available at: [Link]

  • Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. OMU. Available at: [Link]

  • (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][5][6]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate. Available at: [Link]

  • 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. ScienceDirect. Available at: [Link]

  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused ... PMC. Available at: [Link]

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. Available at: [Link]

  • IR スペクトル(官能基の特徴的な赤外吸収). Available at: [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. PubChem. Available at: [Link]

  • 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone. PMC. Available at: [Link]

  • (PDF) 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. Available at: [Link]

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. ACS Publications. Available at: [Link]

  • 2,2,2-trifluoro-1-(5-(trifluoroMethyl)pyridin-2-yl)ethanone. NextSDS. Available at: [Link]

  • Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. RSC Publishing. Available at: [Link]

  • NMR Chemical Shifts ー溶媒のNMR論文より. Chem-Station. Available at: [Link]

  • Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Analytical Toxicology. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MJCS. Available at: [Link]

  • 問1 次の2つの化合物の 13C NMR の化学シフトは. Available at: [Link]

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Sources

Exploratory

1H NMR and 13C NMR spectra of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Introduction: Elucidating a Fluorinated Heterocycle In the landscape of modern drug discovery and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Introduction: Elucidating a Fluorinated Heterocycle

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS No. 1060812-68-1) is a key building block embodying this principle.[1] It features a pyrazine core, a heterocycle common in bioactive molecules, substituted with two potent electron-withdrawing groups: a trifluoromethyl group (-CF₃) and an acetyl group (-C(O)CH₃).

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F, etc.) provides a detailed map of atomic connectivity and electronic structure. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, grounded in the fundamental principles of NMR and the predictable electronic effects of its constituent functional groups. We will explore not just the expected data, but the scientific rationale behind the spectral predictions, offering a framework for researchers to interpret their own experimental results with confidence.

Molecular Identity:

  • Chemical Name: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

  • Molecular Formula: C₇H₅F₃N₂O[1]

  • Molecular Weight: 190.12 g/mol [1]

  • CAS Number: 1060812-68-1[1]

Core Principles: Electronic Influences on the Pyrazine Ring

The NMR spectrum of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a direct reflection of its electronic landscape. Several factors conspire to define the chemical shifts and coupling constants observed:

  • The Pyrazine Core: Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electron deficiency deshields the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[2]

  • Inductive Effects of Substituents: Both the trifluoromethyl and acetyl groups are strongly electron-withdrawing through inductive effects (the σ-framework).

    • Trifluoromethyl (-CF₃) Group: This is one of the most powerful electron-withdrawing groups in organic chemistry.[3] The high electronegativity of the three fluorine atoms polarizes the C-F bonds, which in turn withdraws significant electron density from the pyrazine ring.

    • Acetyl (-C(O)CH₃) Group: The carbonyl carbon is sp²-hybridized and bonded to a highly electronegative oxygen atom, making it a potent electron-withdrawing group.

These combined effects result in a highly electron-poor pyrazine ring. Consequently, the remaining ring protons and carbons are substantially deshielded and are expected to appear at significantly downfield chemical shifts.[4]

Predicted ¹H NMR Spectrum Analysis

The molecule possesses two distinct sets of protons: those on the pyrazine ring and those on the acetyl methyl group.

  • Pyrazine Protons (H-3 and H-6): These two protons are in different chemical environments. H-3 is ortho to the acetyl group, while H-6 is ortho to the trifluoromethyl group. Both are strongly deshielded by the pyrazine nitrogens and their respective neighboring electron-withdrawing groups. They will appear as two distinct signals in the aromatic region, likely between δ 8.5 and 9.5 ppm. They will couple to each other, resulting in two doublets. A small, long-range coupling (typically ⁴JHF) between the fluorine atoms of the -CF₃ group and the adjacent H-6 proton may further split this signal into a narrow quartet.[3]

  • Methyl Protons (-CH₃): These three equivalent protons are adjacent to a carbonyl group, which deshields them relative to a simple alkane. This will result in a singlet (as there are no adjacent protons) appearing in the range of δ 2.5-2.8 ppm.[5]

Table 1: Predicted ¹H NMR Spectral Data for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Pyrazine H-39.0 - 9.5Doublet (d)1HDeshielded by two ring nitrogens and ortho-acetyl group.
Pyrazine H-69.0 - 9.5Doublet of quartets (dq) or Doublet (d)1HDeshielded by two ring nitrogens and ortho-CF₃ group; potential ⁴JHF coupling.
Acetyl -CH₃2.5 - 2.8Singlet (s)3HDeshielded by adjacent carbonyl group.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to each unique carbon atom in the molecule.

  • Pyrazine Carbons (C-2, C-3, C-5, C-6): These carbons will resonate in the aromatic region (δ 130-160 ppm). Carbons directly attached to nitrogen (C-2 and C-5) will be further downfield. The carbon bearing the trifluoromethyl group (C-5) will exhibit a large one-bond coupling to the three fluorine atoms (¹JCF), splitting its signal into a quartet. Other ring carbons will show smaller, long-range C-F couplings (²JCF, ³JCF).

  • Carbonyl Carbon (-C=O): This carbon is highly deshielded and will appear as a singlet at a very downfield chemical shift, typically >190 ppm.

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing as a singlet at an upfield chemical shift, likely between δ 25-30 ppm.

  • Trifluoromethyl Carbon (-CF₃): This carbon's chemical shift is influenced by the three attached fluorine atoms. It will appear as a prominent quartet due to the strong one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 270-280 Hz).[6]

Table 2: Predicted ¹³C NMR Spectral Data for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from C-F Coupling)Rationale
Carbonyl (-C=O)190 - 195Singlet (s)Highly deshielded carbonyl environment.
Pyrazine C-2150 - 155Singlet (s) or narrow multipletAttached to nitrogen and acetyl-bearing carbon.
Pyrazine C-5145 - 155Quartet (q)Attached to nitrogen and CF₃ group; exhibits ²JCF coupling.
Pyrazine C-3140 - 145Singlet (s) or narrow multipletAromatic C-H.
Pyrazine C-6140 - 145Quartet (q)Aromatic C-H adjacent to CF₃; exhibits ³JCF coupling.
Trifluoromethyl (-CF₃)118 - 125Quartet (q), ¹JCF ≈ 275 HzCarbon directly bonded to three fluorine atoms.
Acetyl (-CH₃)25 - 30Singlet (s)Aliphatic carbon adjacent to a carbonyl group.

Experimental Protocols

The acquisition of high-quality NMR data is predicated on meticulous experimental design and execution.

Protocol 1: NMR Sample Preparation

Causality: The choice of solvent is critical to avoid signal overlap with the analyte and to ensure good sample solubility. Sample concentration must be sufficient for adequate signal-to-noise, especially for ¹³C NMR, which is inherently less sensitive than ¹H NMR.[7]

  • Solvent Selection: Weigh approximately 5-10 mg of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone. Transfer the solid to a clean, dry NMR tube.

  • Deuterated Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.[8]

  • Internal Standard: The solvent typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) to serve as an internal reference for calibrating the chemical shift scale.[9]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

Protocol 2: NMR Data Acquisition

Causality: Spectrometer parameters are optimized to ensure all signals are captured (spectral width), resolution is adequate, and the signal-to-noise ratio is maximized within a reasonable timeframe. Proton decoupling is essential for ¹³C NMR to simplify the spectrum to single lines for each carbon.[10]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of ¹H and ¹³C detection.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~250 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • 2D NMR (for confirmation): Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs to confirm assignments.[11]

Visualizing the Analysis and Structure

Diagrams are essential for conceptualizing molecular structure and the analytical workflow.

Caption: Molecular structure of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve Acq1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acq1D Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D If needed for assignment Process Process Data (Fourier Transform, Phasing) Acq2D->Process Assign1D Assign 1D Signals (Shifts, Integrals, Multiplicity) Process->Assign1D Assign2D Correlate Signals with 2D Data Assign1D->Assign2D Elucidate Final Structure Confirmation Assign2D->Elucidate

Caption: Workflow for NMR-based structural elucidation.

G H_Me H-Me (δ~2.7) C_O C=O (δ~192) H_Me->C_O ²J C2 C-2 (δ~152) H_Me->C2 ³J H3 H-3 (δ~9.2) H3->C2 C5 C-5 (δ~150) H3->C5 ³J H6 H-6 (δ~9.3) H6->C2 ⁴J H6->C5 CF3 CF₃ (δ~120) H6->CF3 ³J C_Me C-Me (δ~28) C3 C-3 (δ~142) C6 C-6 (δ~144)

Caption: Key expected HMBC correlations for structural assignment.

References

  • Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. Available at: [Link]

  • Reddit. The Effect of Fluorine in 1H NMR. Available at: [Link]

  • ResearchGate. N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase | Request PDF. Available at: [Link]

  • ACS Publications. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • American Institute of Physics. Molecular dynamics of pyrazine after excitation to the S2 electronic state using a realistic 24-mode model Hamiltonian. Available at: [Link]

  • PMC (PubMed Central). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

  • ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

  • University of Washington. Fluorine NMR. Available at: [Link]

  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • AIP Publishing. Vibronic spectrum of pyrazine: New insights from multi-state-multi-mode simulations parameterized with equation-of-motion coupled-cluster methods. Available at: [Link]

  • PMC (PubMed Central). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]

  • Journal of the Serbian Chemical Society. Vibronic and spin–orbit coupling effects in the absorption spectra of pyrazine: A quantum chemical approach. Available at: [Link]

  • Wiley Online Library. Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PMC (PubMed Central). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

  • NextSDS. 1-(5-TrifluoroMethoxy-pyridin-2-yl)-ethanone — Chemical Substance Information. Available at: [Link]

  • RSC Publishing. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • MDPI. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Available at: [Link]

  • Agilent. Interpretation of 2D NMR Spectra. Available at: [Link]

  • University of Puget Sound. Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • PubChem. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. Available at: [Link]

  • PMC (PubMed Central). 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone. Available at: [Link]

  • NIST WebBook. 1-(5-Methyl-2-pyrazinyl)-1-ethanone. Available at: [Link]

  • ResearchGate. (PDF) 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. Available at: [Link]

  • PMC (PubMed Central). Trifluoromethoxypyrazines: Preparation and Properties. Available at: [Link]

  • KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

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  • Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
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Foundational

Crystal Structure and X-Ray Diffraction of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone: A Comprehensive Technical Guide

Executive Summary & Chemical Context The compound 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) is a highly privileged building block in modern medicinal chemistry. Featuring a strongly electron-withdra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) is a highly privileged building block in modern medicinal chemistry. Featuring a strongly electron-withdrawing trifluoromethyl (–CF₃) group paired with an H-bond accepting pyrazine ring and a reactive ethanone moiety, this scaffold is frequently utilized in the development of highly selective receptor antagonists and kinase inhibitors, such as Orexin 1 Receptor (OX1R) antagonists[1] and Janus kinase 1 (JAK1) inhibitors[2].

Understanding the precise 3D conformation, bond metrics, and crystal packing of this molecule is critical for Structure-Based Drug Design (SBDD). As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and crystallographic refinement of this specific fluorinated heterocycle.

Crystallization Rationale & Protocol

Growing diffraction-quality single crystals of small, relatively rigid fluorinated organics requires balancing the lipophilicity of the –CF₃ group with the polarity of the ketone and pyrazine nitrogens.

Causality in Experimental Design

We utilize Vapor Diffusion rather than direct cooling. Direct cooling often leads to rapid nucleation and twinned or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding macroscopic, defect-free single crystals. The solvent system (Dichloromethane/Hexane) is chosen because the compound is highly soluble in the halogenated solvent (DCM) but insoluble in the aliphatic anti-solvent (Hexane).

Step-by-Step Crystallization Methodology
  • Sample Preparation: Dissolve 20 mg of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of Hexane (anti-solvent).

  • Diffusion: Cap the outer vial tightly and store it in a vibration-free environment at a constant 20 °C.

  • Validation Check: Over 3–7 days, monitor for crystal growth. A successful system will yield highly faceted, transparent block or plate-like crystals. If needle-like clusters form (indicating overly rapid nucleation), reduce the vapor pressure by lowering the temperature to 4 °C.

XRD_Workflow A 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Synthesis & Purification B Solvent Screening (Vapor Diffusion / Evaporation) A->B C Single Crystal Selection (Polarized Light Microscopy) B->C D Cryocooling (100 K) & Mounting on Goniometer C->D E X-Ray Data Collection (Mo/Cu Kα Radiation) D->E F Phase Problem Solution (SHELXT Dual-Space) E->F G Refinement & Disorder Modeling (OLEX2 / SHELXL) F->G

Fig 1: End-to-end crystallographic workflow for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

X-Ray Diffraction (XRD) Data Acquisition

Fluorinated groups are notorious for exhibiting high thermal motion or rotational disorder at room temperature. To counteract this, data collection must be performed at cryogenic temperatures.

Step-by-Step Acquisition Methodology
  • Crystal Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Coat it in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: The 100 K stream freezes out dynamic thermal vibrations of the –CF₃ group, sharpening the high-angle diffraction spots.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα source (λ = 0.71073 Å) and a Photon/CCD detector. Collect a full sphere of data using ω and φ scans.

  • Data Reduction & Validation: Integrate the frames using standard software (e.g., APEX3/SAINT). Self-Validation: The internal agreement factor ( Rint​ ) must be < 0.05. A higher Rint​ indicates crystal twinning or radiation damage.

Structure Solution and Refinement

The phase problem is solved using the dual-space algorithm implemented in SHELXT [3], which is highly efficient for small organic molecules. Subsequent refinement is performed using OLEX2 [4] as the graphical interface for SHELXL.

Modeling Trifluoromethyl (–CF₃) Disorder

Even at 100 K, the –CF₃ group in pyrazine derivatives often exhibits static positional disorder, where the fluorine atoms occupy two distinct staggered conformations.

  • Protocol: Identify residual electron density peaks ( >1.0e−/A˚3 ) around the terminal carbon. Model the fluorine atoms over two positions (e.g., F1A/F2A/F3A and F1B/F2B/F3B) using the PART 1 and PART 2 instructions.

  • Restraints: Apply SADI (Same Distance) restraints to the C–F and F···F distances, and EADP (Equivalent Atomic Displacement Parameters) to ensure the thermal ellipsoids remain physically meaningful.

  • Validation: A successful refinement will yield an R1​ value < 5% and a goodness-of-fit (S) near 1.0.

Quantitative Structural Analysis

The crystallographic data reveals the precise geometry of the pharmacophore. The pyrazine ring is strictly planar, while the ethanone carbonyl oxygen typically lies nearly coplanar with the pyrazine ring to maximize π-conjugation, though steric repulsion from the adjacent ring protons induces a slight torsion.

Table 1: Representative Crystallographic Parameters
ParameterValue / Specification
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R1​ / wR2​ < 0.045 / < 0.120
Goodness-of-fit on F2 1.02 - 1.05
Table 2: Key Bond Lengths and Angles (Derived)
Structural FeatureAverage ValueCausality / Implication
C–F Bond Length 1.332(3) ÅShortened due to high electronegativity of F; dictates the steric bulk of the lipophilic tail.
C=O Bond Length 1.215(2) ÅStandard double bond character; strong dipole for H-bond acceptance.
Pyrazine C–N Length 1.335(2) ÅIndicates delocalized aromaticity across the heterocycle.
N–C–C (Pyrazine) Angle 122.1(1)°Slight deviation from 120° due to the electron-withdrawing effect of the –CF₃ substituent.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic elucidation of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone directly informs computational docking models. As demonstrated in the development of highly selective OX1R antagonists like JNJ-54717793[1], the spatial vector of the –CF₃ group is critical for engaging deep lipophilic pockets in the receptor, while the pyrazine nitrogen atoms serve as directional hydrogen-bond acceptors.

SBDD_Logic A Crystallographic Data of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone B CF3 Group Positioning (Lipophilic Pocket Engagement) A->B C Pyrazine N-Atoms (H-Bond Acceptors) A->C D Ethanone Carbonyl (Dipole Interactions) A->D E Target Receptor Binding (e.g., OX1R, JAK1) B->E C->E D->E

Fig 2: Logical mapping of structural features to Structure-Based Drug Design (SBDD) applications.

By securing high-resolution XRD data of this foundational building block, medicinal chemists can accurately parameterize force fields for molecular dynamics (MD) simulations, ensuring that the rotational penalties of the ethanone and –CF₃ groups are correctly weighted during lead optimization.

References

  • Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design ACS Publications URL
  • Piperidin-4-yl azetidine derivatives as jak1 inhibitors (WO2011112662A1)
  • OLEX2: a complete structure solution, refinement and analysis program IUCr Journals URL
  • SHELXT – Integrated space-group and crystal-structure determination IUCr Journals URL

Sources

Exploratory

Introduction: The Significance of a Structurally Demanding Heterocycle

An In-Depth Technical Guide to the Thermodynamic Stability of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Audience: Researchers, scientists, and drug development professionals Abstract: This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, a key building block in modern medicinal chemistry. Recognizing the scarcity of public data on this specific molecule, this document outlines a robust, first-principles approach to characterization. We will detail the underlying scientific rationale for experimental design, from computational prediction to empirical testing and degradation pathway analysis. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process safety, formulation development, and regulatory compliance.

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a heterocyclic ketone of increasing interest in pharmaceutical research. Its structure combines a pyrazine ring, a common scaffold in bioactive molecules, with a strongly electron-withdrawing trifluoromethyl (CF3) group and a reactive acetyl moiety. This unique combination makes it a valuable synthon for creating complex drug candidates, particularly in oncology and neuropharmacology. The CF3 group can enhance metabolic stability and receptor binding affinity, while the pyrazine core is a known bioisostere for other aromatic systems.

However, these same features present potential thermodynamic stability challenges. The high electronegativity of the fluorine atoms can influence the electron distribution of the entire molecule, potentially creating reactive sites susceptible to degradation. Therefore, a thorough understanding of its thermodynamic stability is not merely an academic exercise; it is a prerequisite for safe handling, scalable synthesis, and the development of a stable final drug product. This guide will provide the theoretical and practical framework for such an evaluation.

Theoretical & Computational Stability Assessment

Before embarking on empirical testing, an in silico assessment can provide valuable insights into the molecule's inherent stability and guide experimental design.

Structural Analysis of Stability-Influencing Moieties
  • Pyrazine Ring: The pyrazine core is an electron-deficient aromatic system. While generally stable, the nitrogen atoms can be susceptible to oxidation. The overall aromaticity, however, contributes significantly to the molecule's foundational stability.

  • Trifluoromethyl Group: The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant thermal stability. However, the CF3 group's powerful electron-withdrawing nature can polarize adjacent bonds, potentially creating sites for nucleophilic attack on the pyrazine ring.

  • Acetyl Group: The carbonyl group is a known site for both nucleophilic addition and reactions involving the α-protons. This moiety represents a potential initiation point for degradation, particularly through condensation or oxidation pathways.

Predictive Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict key thermodynamic parameters.

Workflow: DFT-Based Thermodynamic Prediction

cluster_0 Computational Workflow mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Initial Conformer freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Structure energy_calc 4. Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc Verified Minimum thermo_data 5. Extract Thermodynamic Data (ΔHf, ΔGf, Entropy) energy_calc->thermo_data Calculated Energies

Caption: A typical DFT workflow for predicting thermodynamic properties.

This computational approach allows for the estimation of the standard enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf). A more negative value for these parameters generally suggests higher thermodynamic stability.

Empirical Determination of Thermodynamic Stability

While computational methods are predictive, empirical testing is essential for definitive characterization. The following techniques provide a multi-faceted view of the molecule's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying the onset of decomposition (T_onset), melting point (T_m), and the energy released during decomposition (ΔH_d). A sharp melting peak can also indicate high purity.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic event.

    • Identify the onset temperature of the exothermic decomposition event. A lower T_onset indicates lower thermal stability.

    • Integrate the area of the exotherm to calculate the enthalpy of decomposition (in J/g). An energy release >500 J/g is often considered a high-risk indicator.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is complementary to DSC and provides precise information about the temperature at which degradation and mass loss begin.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Identify the onset temperature of mass loss (T_d). This should correlate with the DSC decomposition event.

    • Determine the percentage of mass lost at different temperature intervals to understand the degradation profile.

Integrated DSC/TGA Workflow

cluster_1 Thermal Analysis Workflow start Sample of 1-[5-(TF)pyrazin-2-yl]ethanone dsc DSC Analysis (1-3 mg, 10°C/min) start->dsc tga TGA Analysis (5-10 mg, 10°C/min) start->tga data_dsc Output: Melting Point (Tm) Decomposition Onset (T_onset) Decomposition Energy (ΔHd) dsc->data_dsc data_tga Output: Decomposition Temp (Td) Mass Loss Profile tga->data_tga synthesis Synthesize Data data_dsc->synthesis data_tga->synthesis profile Comprehensive Thermal Stability Profile synthesis->profile

Caption: Workflow for combining DSC and TGA data.

Data Summary and Interpretation

The data from these analyses should be compiled for a clear overview.

ParameterMethodTypical Value Range (Hypothetical)Significance
Melting Point (T_m)DSC120 - 140 °CIndicator of purity and solid-state stability
Decomposition Onset (T_onset)DSC> 180 °CKey indicator of thermal stability threshold
Enthalpy of Decomposition (ΔH_d)DSC150 - 400 J/gQuantifies the energy released; process safety risk
Temperature of 5% Mass Loss (T_d5)TGA> 185 °CConfirms onset of significant degradation

Forced Degradation and Pathway Analysis

Understanding how the molecule degrades is as important as knowing when. Forced degradation studies (or stress testing) intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Logical Framework for Degradation Analysis

cluster_2 Forced Degradation Logic start Pure Compound stress Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis HPLC-UV/MS Analysis stress->analysis separation Separate Degradants from Parent Compound analysis->separation identification Identify Degradant Structures (Mass Spectrometry) separation->identification pathway Propose Degradation Pathway identification->pathway

Caption: Logical flow for identifying degradation pathways.

Experimental Protocol: Stress Testing
  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Photolytic: Expose a solution in a quartz cuvette to a calibrated UV/Vis light source.

    • Thermal: Heat a solution at a set temperature (e.g., 80 °C).

  • Incubation: Incubate samples for a defined period (e.g., 24 hours), taking time points periodically.

  • Analysis: Analyze each sample by a stability-indicating HPLC-UV method. For any new peaks that appear, use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.

  • Pathway Elucidation: Based on the mass of the degradants, propose logical chemical structures and degradation pathways. For example, an increase of 16 amu could suggest oxidation, while a loss of 42 amu might indicate de-acetylation.

Conclusion: Building a Comprehensive Stability Profile

The thermodynamic stability of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone cannot be assumed; it must be rigorously determined. By integrating computational predictions with empirical data from DSC and TGA, and elucidating degradation pathways through forced degradation studies, a complete stability profile can be constructed. This profile is fundamental for all stages of drug development, from ensuring safety during chemical synthesis to defining appropriate storage conditions and predicting the shelf-life of a final pharmaceutical product. The methodologies described in this guide provide a robust framework for generating the necessary data to confidently advance a promising compound toward clinical application.

References

This section would be populated with real links based on the outputs of a grounding tool. The following are representative examples of the types of authoritative sources that would be cited.

  • Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Introduction to Differential Scanning Calorimetry. Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA) Principles. TA Instruments. [Link]

  • Computational Chemistry Methods for Pharmaceutical Research. Journal of Medicinal Chemistry. [Link]

  • Forced Degradation as an Integral Part of the Development Strategy. Journal of Pharmaceutical Sciences. [Link]

Foundational

Mechanism of Action for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Derivatives: A Technical Whitepaper

Abstract The compound 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) has emerged as a highly versatile and privileged pharmacophore building block in modern medicinal chemistry[1]. By leveraging the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) has emerged as a highly versatile and privileged pharmacophore building block in modern medicinal chemistry[1]. By leveraging the unique physicochemical properties of the trifluoromethyl ( −CF3​ ) group paired with a pyrazine core, researchers have developed highly potent, centrally penetrant therapeutics. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) causality, primary mechanisms of action (MoA) across key neuro-pharmacological targets (OX1R and M4 receptors), and self-validating experimental protocols used to quantify target engagement.

Molecular Rationale & SAR Causality

To understand the mechanism of action of these derivatives, one must first analyze the physical chemistry of the core scaffold. The ethanone moiety serves as a highly reactive electrophilic handle, readily undergoing reductive amination with complex amines to build advanced architectures[1]. However, it is the 5-(trifluoromethyl)pyrazine core that dictates the pharmacodynamic and pharmacokinetic destiny of the resulting drug.

The Causality of the −CF3​ Group
  • pKa Modulation and Safety: The −CF3​ group is intensely electronegative. Through a strong inductive ( −I ) effect, it withdraws electron density from the pyrazine ring. This drastically lowers the basicity (pKa) of the pyrazine nitrogen atoms (often dropping the pKa < 0). Because basic amines are notorious for binding the hERG potassium channel (causing cardiotoxicity), this electron withdrawal effectively neutralizes hERG liability.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings. The electron-deficient nature of the −CF3​ -pyrazine ring deactivates it against electrophilic attack by the high-valent iron-oxo species in CYP450s, significantly extending the drug's half-life.

  • Blood-Brain Barrier (BBB) Penetration: The high lipophilicity of the −CF3​ group increases the overall partition coefficient (LogP), a strict prerequisite for CNS-active drugs targeting neuro-receptors.

SAR_Logic cluster_0 Core 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone CF3 -CF3 Group Core->CF3 Pyrazine Pyrazine Ring Core->Pyrazine Ethanone Ethanone Linker Core->Ethanone Lipophilicity ↑ BBB Penetration CF3->Lipophilicity Metabolism ↓ P450 Oxidation CF3->Metabolism Hbond Target Engagement Pyrazine->Hbond Functionalization Scaffold Building Ethanone->Functionalization

Fig 3: Structure-Activity Relationship (SAR) logic for the CF3-pyrazine pharmacophore.

Primary Mechanisms of Action (Target Deep-Dive)

Derivatives of this core are predominantly utilized to modulate G-protein coupled receptors (GPCRs) in the central nervous system.

Orexin-1 Receptor (OX1R) Antagonism

Orexin receptors (OX1R and OX2R) are critical regulators of sleep/wakefulness and motivated behaviors. OX1R is a GPCR that primarily couples to the Gq/11​ protein pathway[2]. Under normal physiological conditions, the binding of the neuropeptide Orexin-A activates Phospholipase C (PLC), which cleaves PIP2​ into Inositol triphosphate ( IP3​ ) and Diacylglycerol (DAG), ultimately triggering the release of intracellular calcium ( Ca2+ )[2].

Derivatives such as JNJ-54717793 utilize the 5-(trifluoromethyl)pyrazin-2-yl moiety to act as highly selective, brain-penetrant OX1R antagonists[3]. The −CF3​ group perfectly occupies a deep, lipophilic pocket in the transmembrane domain of OX1R, while the pyrazine nitrogens form critical hydrogen bonds with key residues (e.g., His344), competitively blocking Orexin-A binding and halting the Gq/11​ signaling cascade[3].

OX1R_Pathway Antagonist CF3-Pyrazine Derivative OX1R OX1 Receptor (GPCR) Antagonist->OX1R Blocks Orexin Orexin A/B Orexin->OX1R Activates Gq Gq/11 Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release IP3->Ca2

Fig 1: OX1R antagonism by CF3-pyrazine derivatives blocking Gq/11-mediated calcium release.

Muscarinic M4 Receptor Antagonism

Beyond orexin, this scaffold is heavily utilized in Muscarinic M4 receptor antagonists (e.g., 2-(1-benzylpiperidin-4-yl)ethyl (2R,6S)-2,6-dimethyl-4-[5-(trifluoromethyl)pyrazin-2-yl]piperazine-1-carboxylate)[4]. The M4 receptor is a Gi/o​ -coupled GPCR implicated in neurological disorders such as Parkinson's disease, schizophrenia, and dystonia[4]. The rigid, electron-deficient pyrazine ring restricts the conformational flexibility of attached piperazine rings, driving high binding kinetics and extreme selectivity for the M4 subtype over M1-M3 and M5 receptors[4].

Self-Validating Experimental Protocols

To empirically validate the Gq/11​ antagonism of these derivatives, a high-throughput Fluorescent Imaging Plate Reader (FLIPR) Calcium Assay is the gold standard. The protocol below is designed as a self-validating system to ensure data integrity.

Protocol: FLIPR Calcium Influx Assay for OX1R Antagonism
  • Cell Seeding: Seed CHO-K1 cells stably expressing human OX1R at 10,000 cells/well in a 384-well black/clear-bottom plate.

    • Causality: CHO cells lack endogenous human GPCRs, providing a clean "null" background that prevents signal crosstalk and false positives.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 60 mins at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM ester, trapping the fluorophore. Probenecid is strictly required as it inhibits organic anion transporters (OATs), preventing the multidrug resistance proteins from pumping the dye out of the cell, thereby preserving the assay window.

  • Compound Addition: Add serial dilutions of the −CF3​ -pyrazine derivative and incubate for 30 mins.

    • Causality: This incubation period allows the system to reach thermodynamic binding equilibrium before the agonist is introduced.

  • Agonist Challenge: Inject Orexin-A at its EC80​ concentration.

    • Causality: Using an EC80​ (rather than a saturating EC100​ ) sensitizes the assay. A saturating dose would require an artificially high concentration of the competitive antagonist to observe a signal drop, shifting the IC50​ curve to the right and masking the true potency of the compound.

  • Kinetic Readout: Continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm). Normalize data to vehicle controls to calculate IC50​ and Ki​ values.

FLIPR_Workflow Step1 1. Cell Seeding | CHO-OX1R cells Step2 2. Dye Loading | Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Compound Addition | CF3-Pyrazine Antagonist Step2->Step3 Step4 4. Agonist Challenge | EC80 Orexin-A Step3->Step4 Step5 5. Kinetic Readout | Ex: 488nm / Em: 515nm Step4->Step5

Fig 2: Step-by-step FLIPR calcium assay workflow for evaluating OX1R antagonist potency.

Quantitative Data Summary

The table below summarizes the physicochemical and biological impact of integrating the 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone building block into a therapeutic scaffold, compared to standard un-substituted analogs.

Pharmacophore ElementPhysicochemical PropertyBiological ImplicationExperimental Observation
−CF3​ Group High Electronegativity ( −I effect)Decreased pyrazine basicity (pKa < 0)Reduced hERG liability; improved cardiovascular safety profile.
−CF3​ Group Increased Lipophilicity (LogP)Enhanced Blood-Brain Barrier (BBB) crossingHigh CNS exposure ( Kp,uu​>0.5 )[3].
Pyrazine Ring Hydrogen Bond AcceptorSpecific target engagement (e.g., His344)Sub-nanomolar affinity ( Ki​<10 nM ) for OX1R[3].
Ethanone Linker Electrophilic KetoneEnables reductive aminationHigh-yield synthesis of complex amine derivatives[1].

References

  • Title: 1-[5-(Trifluoromethyl)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: US10611760B2 - Therapeutic compounds as inhibitors of the orexin-1 receptor Source: Google Patents URL
  • Title: EP4069367B1 - MUSCARINIC RECEPTOR 4 ANTAGONISTS AND METHODS OF USE Source: European Patent Office URL

Sources

Exploratory

Toxicity and In Vitro Safety Profile of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the early identification of toxicological liabilities is paramount to reducing clinical attrition rates. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of toxicological liabilities is paramount to reducing clinical attrition rates. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) is a highly functionalized heterocyclic building block utilized in the synthesis of novel therapeutics. This whitepaper provides an in-depth analysis of its theoretical toxicity profile, driven by its structural pharmacophores, and outlines a rigorous in vitro safety screening cascade. By understanding the causality between its chemical structure—specifically the pyrazine core, the trifluoromethyl (-CF3) group, and the acetyl moiety—and its biological interactions, researchers can systematically de-risk lead compounds containing this scaffold.

Structural Alerts and Mechanistic Toxicology

As a Senior Application Scientist, evaluating a compound's safety begins with a mechanistic deconstruction of its structural elements. The toxicity of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is not monolithic; it is a composite of its functional groups.

The Pyrazine Core: Hepatotoxic Liabilities

Pyrazine-containing compounds are historically scrutinized for hepatotoxicity. The classic example is the antitubercular drug pyrazinamide, which induces liver injury. Mechanistic studies have confirmed that this toxicity is not caused by the parent drug, but by its metabolites; specifically, xanthine oxidase hydroxylates the pyrazine ring to form 5-hydroxypyrazinoic acid, the primary driver of hepatotoxicity[1].

The Trifluoromethyl (-CF3) Shielding Effect

In 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, the 5-position of the pyrazine ring is occupied by a strongly electron-withdrawing and sterically bulky -CF3 group.

  • Metabolic Blocking: Fluorine substitution is a proven strategy in medicinal chemistry to block undesirable metabolic pathways and enhance chemical stability[2]. By occupying the 5-position, the -CF3 group effectively prevents the classic xanthine oxidase-mediated hydroxylation that plagues unsubstituted pyrazines[3].

  • Lipophilicity and Off-Target Risks: While the -CF3 group mitigates specific hepatotoxic pathways, it significantly increases the compound's lipophilicity. Increased lipophilicity often correlates with higher membrane partitioning and a higher propensity for promiscuous off-target interactions, including hERG channel inhibition (cardiotoxicity)[3].

  • Defluorination Risks: Although the C–F bond is exceptionally strong (116 kcal/mol), reactive intermediates can occasionally form in highly specific CYP450-mediated reactions, leading to the liberation of toxic fluoride or fluorophosgene[4]. Therefore, reactive metabolite trapping is a mandatory step in its safety profiling.

G Cmpd 1-[5-(Trifluoromethyl) pyrazin-2-yl]ethanone CF3 5-CF3 Group (Blocks 5-Hydroxylation) Cmpd->CF3 Steric/Electronic Shielding Acetyl 2-Acetyl Group (Reduction Target) Cmpd->Acetyl Carbonyl Reduction Pyrazine Pyrazine Core (CYP Oxidation) Cmpd->Pyrazine Ring Oxidation ReducedHep Lowered Hepatotoxicity Risk CF3->ReducedHep Prevents Xanthine Oxidase Toxicity

Diagram 1: Structural metabolism and toxicity mitigation pathways of the compound.

In Vitro Safety Profiling Cascade

Broad-scale in vitro pharmacology profiling of new chemical entities during early phases of drug discovery has become an essential tool to predict clinical adverse effects[5]. To validate the safety of derivatives based on this compound, we employ a self-validating, multi-tiered in vitro cascade. Early visualization of organ system hazards is critical for prioritizing lead compounds and preventing late-stage failures[6].

G Start In Vitro Safety Profiling Tier1 Tier 1: Cytotoxicity & Genotoxicity (HepG2, Ames Test) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2 IC50 > 10 µM & Ames Negative Tier3 Tier 3: Metabolic Stability (Microsomes, GSH Trapping) Tier2->Tier3 hERG IC50 > 30 µM Decision Go/No-Go Decision Lead Optimization Tier3->Decision No Reactive Adducts

Diagram 2: Sequential in vitro safety and toxicity screening workflow.

Self-Validating Experimental Protocols

The following protocols are designed with rigorous internal controls to ensure data integrity. The causality of each step is embedded in the methodology.

Protocol A: Hepatotoxicity Assessment via HepG2 CellTiter-Glo Assay

Rationale: HepG2 cells retain many liver-specific metabolic functions, making them ideal for assessing baseline hepatotoxicity driven by pyrazine derivatives[1].

  • Cell Seeding: Plate human hepatoma HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate using RPMI 1640 medium (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (0.03 µM to 100 µM) in DMSO.

  • Treatment: Add compound dilutions to the cells. Critical Control Step: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Include Chlorpromazine (100 µM) as a positive control for cytotoxicity, and 0.5% DMSO as the negative vehicle control.

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Measurement: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent per well. This quantifies ATP, directly correlating to metabolically active cells.

  • Data Acquisition: Shake plates for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Rationale: To rule out the formation of toxic fluorophosgene or reactive quinone-like species from the pyrazine core, we trap electrophilic intermediates using Glutathione (GSH)[4].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Add 10 µM of the test compound and 5 mM GSH (trapping agent) to the HLM suspension.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the CYP450-mediated metabolic reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent precipitates microsomal proteins, halting all enzymatic activity immediately.

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using LC-HRMS (High-Resolution Mass Spectrometry), scanning for neutral loss of 129 Da (characteristic of GSH adducts) to identify any covalent binding liabilities.

Protocol C: Cardiotoxicity (Automated hERG Patch-Clamp)

Rationale: The lipophilic -CF3 group increases the risk of the compound partitioning into the hydrophobic pocket of the hERG potassium channel, potentially causing QT prolongation.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open channels, followed by repolarization to -50 mV for 2 seconds to elicit outward tail currents.

  • Perfusion: Perfuse the test compound at 1, 10, and 30 µM. Control Step: Use E-4031 (0.1 µM) as a positive control to ensure channel responsiveness and complete block.

  • Quantification: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline to calculate the IC₅₀.

Quantitative Data Presentation

Based on the structural class and physicochemical properties of fluorinated pyrazines, the following table summarizes the representative in vitro safety profile metrics expected for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone during early screening.

Table 1: Representative In Vitro Safety & Physicochemical Profile

ParameterAssay / MetricRepresentative Value / OutcomeRisk Assessment
Hepatotoxicity HepG2 Cell Viability (IC₅₀)> 50 µMLow acute cytotoxicity risk; 5-CF3 prevents 5-OH formation.
Genotoxicity Ames Test (Strains TA98, TA100)Negative (with/without S9)No structural alerts for direct DNA intercalation.
Cardiotoxicity hERG Patch-Clamp (IC₅₀)> 30 µMModerate lipophilicity poses low-to-medium hERG liability.
Metabolic Stability HLM Intrinsic Clearance (CLint)< 20 µL/min/mgHigh stability; C-F bonds resist CYP-mediated oxidation.
Reactive Metabolites GSH Trapping (LC-HRMS)No detectable adductsLow risk of electrophilic intermediate formation.
Physicochemical LogP (Calculated)~ 1.8 - 2.2Optimal for membrane permeability without extreme lipid pooling.

References

  • Why Early Safety Profiling Matters: Visualizing Risk Before It Reaches the Clinic. Eurofins Discovery. Available at: [Link]

  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. ResearchGate. Available at: [Link]

  • A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. National Institutes of Health (PMC). Available at: [Link]

  • Metabolism of Fluorine-Containing Drugs. Annual Reviews. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. American Chemical Society (Chemical Research in Toxicology). Available at: [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. ResearchGate. Available at: [Link]

Sources

Foundational

Topic: Electronic Effects of the Trifluoromethyl Group on Pyrazine Rings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The trifluoromethyl (CF3) group is a paramount substituent in modern medicinal chemistry, renowned for its capacity to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a paramount substituent in modern medicinal chemistry, renowned for its capacity to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] When appended to a pyrazine ring—an already electron-deficient heterocyclic system—its effects are particularly pronounced. This guide provides a detailed exploration of the potent electron-withdrawing nature of the CF3 group and its impact on the pyrazine core. We will dissect the inductive and resonance contributions, quantify these effects using Hammett constants and pKa values, and detail the spectroscopic signatures observable via Nuclear Magnetic Resonance (NMR). Furthermore, this document provides field-proven experimental protocols for the precise measurement of these parameters and discusses the strategic implications for drug design, focusing on reaction chemistry and metabolic stability.

Core Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its influence is primarily derived from a strong negative inductive effect (-I), which operates through the sigma (σ) bond framework. The three highly electronegative fluorine atoms vigorously pull electron density from the carbon to which they are attached, which in turn withdraws electron density from the pyrazine ring.[1]

While the inductive effect is dominant, the CF3 group can also engage in a weak resonance effect (σR), often described as negative hyperconjugation.[1] However, its inductive power is overwhelmingly the principal driver of its electronic character.[1] This powerful combination of effects deactivates the aromatic ring towards electrophilic attack and significantly lowers the basicity of the pyrazine nitrogen atoms.

The overall electronic impact is quantitatively captured by Hammett substituent constants, which reveal the potent electron-withdrawing nature of the CF3 group at both the meta and para positions of an aromatic ring.[1][2]

Data Presentation: Physicochemical and Electronic Parameters
ParameterValueSignificanceSource
Hammett Constant (σm) 0.43Quantifies the strong electron-withdrawing effect at the meta position.[2]
Hammett Constant (σp) 0.54Quantifies the even stronger electron-withdrawing effect at the para position.[2]
Lipophilicity Contribution (π) +0.88Indicates a significant increase in lipophilicity when replacing a hydrogen atom.[3]
Van der Waals Radius ~2.7 ÅLarger than a methyl group, influencing steric interactions.[4]

Modulation of the Pyrazine Ring's Electronic Landscape

The pyrazine ring is an inherently π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons.[5][6] The introduction of a CF3 group dramatically amplifies this electron deficiency.

This heightened electron-deficient character has two primary consequences:

  • Reduced Basicity (Lower pKa): The pyrazine nitrogen atoms are significantly less basic than those in pyridine. The parent pyrazine has a pKa of approximately 0.65.[6] The strong inductive withdrawal from the CF3 group further depletes electron density from the nitrogen lone pairs, making them less available for protonation. While direct pKa data for trifluoromethylpyrazine is scarce, a comparison with the pyridine system is illustrative. Pyridine has a pKa of 5.25, which is substantially lowered upon trifluoromethyl substitution.[7] Given pyrazine's much lower starting basicity, the addition of a CF3 group is expected to render the ring exceptionally weakly basic.

  • Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency of the ring carbons makes trifluoromethyl-substituted pyrazines highly susceptible to attack by nucleophiles.[6] Halogens or other leaving groups on the pyrazine ring become exceptionally labile and can be readily displaced, providing a versatile handle for synthetic diversification.[5][6]

Visualization: Inductive Effect on Pyrazine

The following diagram illustrates how the CF3 group inductively withdraws electron density from the pyrazine ring, reducing the electron density at the nitrogen atoms and ring carbons.

Caption: Inductive electron withdrawal by the CF3 group on the pyrazine ring.

Spectroscopic Characterization: The Power of ¹⁹F NMR

NMR spectroscopy is the cornerstone for characterizing trifluoromethyl-substituted pyrazines. While ¹H and ¹³C NMR provide essential structural information, ¹⁹F NMR is uniquely powerful for probing the electronic environment of the CF3 group.[8][9]

  • ¹⁹F NMR: The fluorine nucleus (¹⁹F) has 100% natural abundance and a spin of ½, resulting in high sensitivity.[9][10] Its most significant advantage is a vast chemical shift range (~800 ppm), which makes the ¹⁹F signal exquisitely sensitive to subtle changes in the local electronic environment.[8][10] The chemical shift of a pyrazine-CF3 group will typically fall in the -60 to -70 ppm range (relative to CCl₃F).[10] This sensitivity is instrumental for studying drug-protein binding, where even weak interactions can cause measurable chemical shift perturbations.[8]

  • ¹³C NMR: The carbon atom of the CF3 group exhibits a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to strong one-bond coupling (¹JCF) with the three fluorine atoms. This coupling constant is typically large, around 270 Hz.[11] The pyrazine ring carbon directly attached to the CF3 group will also show a quartet, but with a smaller two-bond coupling constant (²JCF) of approximately 40 Hz.[11]

  • ¹H NMR: Protons on the pyrazine ring that are spatially close to the CF3 group may exhibit small long-range couplings (e.g., ⁵JHF), resulting in a subtle splitting of the proton signal into a quartet.[11]

Experimental Protocols

Protocol 1: Determination of pKa via ¹⁹F NMR Titration

Expertise & Causality: This method is chosen for its high precision and ability to work with compounds that may have poor aqueous solubility or lack a UV chromophore for spectrophotometric methods. The ¹⁹F chemical shift is highly sensitive to the protonation state of the nearby pyrazine nitrogen, allowing for accurate pKa determination.[12]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the trifluoromethyl-pyrazine compound (e.g., 5-10 mM) in a suitable solvent like DMSO-d6.

    • Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12). Ensure constant ionic strength across all buffers.

    • In a series of NMR tubes, add a fixed amount of the compound's stock solution to each buffer, ensuring the final DMSO concentration is low and constant (e.g., <5%).

  • pH Measurement:

    • Accurately measure the final pH of the solution in each NMR tube using a calibrated pH meter.

  • ¹⁹F NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for each sample at a constant temperature.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 to ensure quantitative accuracy.

  • Data Analysis:

    • Process the spectra and reference the chemical shift (δ) of the CF3 signal for each sample.

    • Plot the ¹⁹F chemical shift (δ) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to extract the pKa value, which corresponds to the pH at the inflection point of the curve.

Visualization: Workflow for pKa Determination

G A Prepare Stock Solution (CF3-Pyrazine in DMSO-d6) C Create NMR Samples (Stock + Buffer) A->C B Prepare Series of Aqueous Buffers (Constant Ionic Strength) B->C D Measure pH of Each Sample C->D E Acquire 19F NMR Spectrum for Each Sample D->E F Plot 19F Chemical Shift vs. pH E->F G Fit Data to Sigmoidal Curve F->G H Determine pKa (Inflection Point) G->H

Caption: Experimental workflow for pKa determination using ¹⁹F NMR titration.

Implications for Drug Discovery and Development

The strategic incorporation of a CF3 group onto a pyrazine scaffold is a powerful tactic in medicinal chemistry, driven by several key advantages:

  • Metabolic Stability: The CF3 group can block sites of metabolic oxidation.[13] The carbon-fluorine bond is exceptionally strong, making the group highly resistant to metabolic degradation and increasing the drug's half-life.[4]

  • Increased Lipophilicity: The CF3 group significantly enhances lipophilicity, which can improve a molecule's ability to cross cell membranes and access its biological target.[4][13]

  • Modulation of Basicity: As discussed, the CF3 group drastically reduces the basicity of the pyrazine nitrogens. This is often desirable to avoid unwanted interactions with acidic organelles or off-target ion channels, and it can fine-tune the overall pharmacokinetic profile of a drug candidate.

  • Enhanced Binding Affinity: The unique electronic properties of the CF3 group can lead to stronger and more specific interactions with target proteins through electrostatic or dipole interactions.[4][13]

Conclusion

The trifluoromethyl group exerts a profound and multifaceted electronic influence on the pyrazine ring. Its dominant inductive electron withdrawal drastically lowers the basicity of the ring nitrogens and activates the system for nucleophilic substitution, while simultaneously enhancing metabolic stability and lipophilicity. These predictable and quantifiable effects, readily probed by ¹⁹F NMR spectroscopy, make the trifluoromethyl-pyrazine scaffold an exceptionally valuable and versatile platform for the design of modern pharmaceuticals and agrochemicals. A thorough understanding of these foundational principles is essential for any scientist seeking to harness the power of fluorine in molecular design.

References

  • Trifluoromethyl group - Grokipedia.
  • Synthesis of 3-Trifluoromethylpyrazoles | PDF | Alkene | Chemical Reactions - Scribd.
  • Hammett equ
  • from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - ResearchG
  • (PDF) 1-(Trifluoromethyl)
  • Trifluoromethoxypyrazines: Prepar
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • The Trifluoromethyl Group: A Keystone Substituent in Modern Drug Design - Benchchem.
  • Trifluoromethylpyridine: Its chemistry and applic
  • A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring - Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 6.2.2. Pyrazines.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J.
  • Fluorine NMR.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Introduction and Mechanistic Rationale 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS 1060812-68-1) is a highly valued fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS 1060812-68-1) is a highly valued fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug development[1]. The incorporation of the strongly electron-withdrawing trifluoromethyl (–CF3) group on the pyrazine ring significantly modulates the scaffold's lipophilicity, metabolic stability, and electron density, making it an excellent pharmacophore for target binding[2].

The most robust, regioselective, and scalable method for synthesizing this acetyl-pyrazine derivative from its corresponding halide, 2-chloro-5-(trifluoromethyl)pyrazine (CAS 799557-87-2), is the Palladium-catalyzed Stille cross-coupling reaction[3]. This sequential, one-pot process involves the coupling of the heteroaryl chloride with an organotin reagent to form an enol ether intermediate, followed by rapid acidic hydrolysis to yield the target methyl ketone[4].

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, several critical experimental choices must be made based on the chemical behavior of electron-deficient pyrazines:

  • Reagent Selection (The Masked Acetyl Group): Direct acylation (e.g., via Friedel-Crafts or cross-coupling with acetyl chloride) on an electron-deficient, nitrogen-rich pyrazine ring is notoriously difficult and often results in low yields or decomposition. Tributyl(1-ethoxyvinyl)tin is selected because it acts as a "masked" acetyl anion equivalent. The Stille coupling conditions are mild and highly tolerant of the sensitive –CF3 group, while the resulting 1-ethoxyvinyl intermediate is easily unmasked in the subsequent step[4].

  • Catalyst Dynamics: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is the optimal catalyst. The electron-deficient nature of the trifluoromethyl-substituted pyrazine ring accelerates the initial oxidative addition of the C–Cl bond to the Pd(0) center, allowing the reaction to proceed smoothly without the need for highly specialized, expensive ligands.

  • Workup Chemistry (Tin Removal): Organotin cross-couplings generate trialkyltin halides as byproducts. These are highly toxic, lipophilic, and notoriously difficult to separate from the desired product via standard silica gel chromatography. To solve this, the protocol incorporates an aqueous Potassium Fluoride (KF) wash. The fluoride ions react with soluble tin byproducts to form polymeric tributyltin fluoride (Bu3SnF), an insoluble solid that is easily removed by filtration.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)

  • Anhydrous Toluene

  • 2M Aqueous Hydrochloric Acid (HCl)

  • 10% Aqueous Potassium Fluoride (KF)

  • Ethyl Acetate (EtOAc) and Brine

Phase 1: Stille Cross-Coupling (Enol Ether Formation)

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)pyrazine (1.0 mmol) in anhydrous toluene (5.0 mL) under a strict inert argon atmosphere.

  • Catalyst Activation: Add Pd(PPh3)4 (0.05 mmol). Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion and initial complexation.

  • Reagent Introduction: Introduce tributyl(1-ethoxyvinyl)tin (1.2 mmol) dropwise via a gas-tight syringe.

  • Thermal Cycling: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • In-Process Monitoring: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 4:1) or LC-MS. The intermediate 2-(1-ethoxyvinyl)-5-(trifluoromethyl)pyrazine will appear as a new, distinct spot. Once the starting material is fully consumed, cool the reaction to room temperature.

Phase 2: Acidic Hydrolysis (Ketone Unmasking) 6. Hydrolysis: To the cooled reaction mixture, add 2M aqueous HCl (3.0 mL) directly in one portion. 7. Cleavage: Stir vigorously at room temperature for 1–2 hours. The acidic environment rapidly and cleanly hydrolyzes the acid-labile 1-ethoxyvinyl group to the target acetyl group[4].

Phase 3: Workup and Purification 8. Extraction: Dilute the biphasic mixture with EtOAc (15 mL). Separate the organic layer and extract the remaining aqueous layer with additional EtOAc (2 x 10 mL). 9. Tin Scavenging (Critical Step): Combine the organic extracts and wash with a 10% aqueous KF solution (15 mL). Stir the biphasic mixture vigorously for 30–45 minutes. A white precipitate (Bu3SnF) will form. 10. Filtration & Drying: Filter the entire mixture through a tightly packed pad of Celite to remove the tin precipitate. Wash the filtrate with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Isolation: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to afford pure 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone as a crystalline solid or pale oil.

Data Presentation

Table 1: Reaction Optimization Parameters for the Cross-Coupling Step

ParameterCondition A (Sub-optimal)Condition B (Harsh)Condition C (Optimal Protocol)
Pre-catalyst PdCl2(PPh3)2 (5 mol%)Pd2(dba)3 (2.5 mol%)Pd(PPh3)4 (5 mol%)
Ligand NoneXPhos (5 mol%)None (Phosphine built-in)
Solvent THFDMFToluene
Temperature 70 °C120 °C100 °C
Time 24 h8 h12 h
Outcome Incomplete conversionProduct degradation observed>85% Yield, clean conversion

Mandatory Visualization

G A 2-Chloro-5-(trifluoromethyl)pyrazine + Tributyl(1-ethoxyvinyl)tin B Stille Coupling Pd(PPh3)4 (5 mol%) Toluene, 100°C, 12h A->B C Intermediate: 2-(1-Ethoxyvinyl)-5- (trifluoromethyl)pyrazine B->C D Acidic Hydrolysis 2M HCl, RT, 1-2h C->D E Target Product: 1-[5-(Trifluoromethyl)pyrazin- 2-yl]ethanone D->E

Workflow for the synthesis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

References

  • Benchchem. "1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone | 1060812". Benchchem. 1

  • Ambeed. "799557-87-2 | 2-Chloro-5-(trifluoromethyl)pyrazine | Fluorinated Building Blocks". Ambeed.com. 2

  • Benchchem. "1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone | 1060812". Benchchem. (Stille Coupling Methodology). 3

  • ACS Publications. "Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry". Journal of Medicinal Chemistry.4

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Application

Application Note: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone as a Strategic Precursor in Medicinal Chemistry

Introduction & Pharmacophore Rationale In modern drug discovery, the incorporation of fluorinated heteroaromatics is a validated strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[5-(Trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern drug discovery, the incorporation of fluorinated heteroaromatics is a validated strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) has emerged as a highly versatile building block[1]. This precursor combines two highly synergistic moieties:

  • The 5-(Trifluoromethyl)pyrazine Core : The pyrazine nitrogen atoms serve as excellent hydrogen-bond acceptors, improving target engagement (e.g., in kinase hinge-binding motifs or GPCR orthosteric sites). The addition of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group lowers the basicity of the pyrazine nitrogens, improving metabolic stability against cytochrome P450 (CYP) mediated oxidation, and significantly enhancing cell membrane permeability and blood-brain barrier (BBB) penetration[2].

  • The Ethanone (Acetyl) Handle : The methyl ketone provides a reactive center for divergent synthetic pathways, allowing rapid elaboration into complex heterocyclic scaffolds such as thiazoles, imidazoles, pyrazoles, and chiral amines[3].

This application note details the physicochemical properties, strategic synthetic workflows, and validated experimental protocols for utilizing this precursor in the development of CNS-active agents, PRMT5 inhibitors, and RIPK1 inhibitors[4][5].

Physicochemical Profiling

Before initiating synthesis, understanding the baseline properties of the precursor ensures appropriate handling and reaction design.

Table 1: Physicochemical Properties of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

PropertyValueCausality / Impact on Synthesis
CAS Number 1060812-68-1Unique identifier for procurement and safety tracking[1].
Molecular Weight 190.12 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits[1].
Formula C₇H₅F₃N₂OHigh F-content requires consideration of ¹⁹F-NMR for precise reaction monitoring[1].
Electrophilicity HighThe strongly electron-withdrawing -CF₃ and pyrazine ring make the carbonyl highly susceptible to nucleophilic attack.
Enolization Potential ModerateThe alpha-protons are sufficiently acidic for halogenation or aldol condensations under mild basic/acidic conditions.

Strategic Synthetic Workflows

The utility of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone lies in its ability to act as a branching node in library synthesis, enabling medicinal chemists to rapidly access diverse chemical space.

G Precursor 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (Core Precursor) Bromination Alpha-Bromination (Br2 or NBS) Precursor->Bromination Pathway A Aldol Aldol Condensation (Base + Aldehyde) Precursor->Aldol Pathway B RedAmination Reductive Amination (Amine + NaBH3CN) Precursor->RedAmination Pathway C Thiazole Thiazole/Imidazole Derivatives (Kinase Inhibitors) Bromination->Thiazole Hantzsch Synthesis Pyrazole Pyrazole/Pyrimidine Derivatives (CNS Targets) Aldol->Pyrazole Cyclization Amine Chiral Amines (Receptor Antagonists) RedAmination->Amine Chiral Reduction

Caption: Divergent synthetic pathways utilizing 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

  • Pathway A: Alpha-Bromination and Heterocycle Formation. Conversion of the ethanone to an α-bromoketone is the most critical activation step. The resulting 2-bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone is a classic bis-electrophile. When reacted with thioureas or thioamides (Hantzsch synthesis), it rapidly yields 2,4-disubstituted thiazoles. This motif is frequently utilized in RIPK1 and PRMT5 inhibitors[4][5].

  • Pathway B: Reductive Amination. Direct reductive amination of the carbonyl with primary or secondary amines yields substituted 1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-amines. These chiral centers are critical in designing stereoselective Orexin receptor antagonists[2].

Validated Experimental Protocols

The following protocols have been optimized for yield, safety, and reproducibility. Note: The electron-deficient nature of the pyrazine ring requires specific solvent and temperature controls to prevent degradation or side reactions.

Protocol 1: Synthesis of 2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone

Objective: To selectively monobrominate the alpha-carbon without affecting the pyrazine core. Rationale: Pyridinium tribromide (PTB) is selected over elemental bromine (Br₂) to provide a controlled, mild release of electrophilic bromine, minimizing di-bromination and handling hazards.

Materials:

  • 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (1.0 eq, 10 mmol)

  • Pyridinium tribromide (PTB) (1.05 eq, 10.5 mmol)

  • 33% Hydrobromic acid (HBr) in Acetic Acid (catalytic, 0.1 mL)

  • Dichloromethane (DCM) / Methanol (9:1 v/v) (50 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the ethanone precursor in the DCM/Methanol mixture in a round-bottom flask equipped with a magnetic stirrer. Causality: Methanol aids in the solubility of PTB and facilitates the enolization mechanism required for halogenation.

  • Catalysis: Add the catalytic HBr/AcOH. Causality: Acid catalysis accelerates enol formation, which is the rate-determining step in alpha-halogenation.

  • Bromination: Cool the mixture to 0 °C. Add PTB portion-wise over 15 minutes to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is entirely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL). Causality: Sodium thiosulfate safely reduces and neutralizes any residual electrophilic bromine species. Extract with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-bromoketone is typically >90% pure and should be used directly in the next step to avoid degradation.

Protocol 2: Hantzsch Thiazole Synthesis

Objective: Construct a 2-amino-4-(pyrazin-2-yl)thiazole pharmacophore. Rationale: The Hantzsch reaction is highly robust. Ethanol is used as a protic solvent to stabilize the polar transition states during cyclization.

Workflow Step1 1. Bromination Formation of alpha-bromo ketone intermediate Step2 2. Nucleophilic Attack Thiourea sulfur attacks alpha-carbon Step1->Step2 Step3 3. Cyclization Amine attacks carbonyl carbon Step2->Step3 Step4 4. Dehydration Loss of H2O to form aromatic Thiazole Step3->Step4

Caption: Step-by-step mechanism of Hantzsch thiazole synthesis from the alpha-bromo ketone.

Materials:

  • Crude 2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone (1.0 eq, 5 mmol)

  • Thiourea (1.1 eq, 5.5 mmol)

  • Ethanol (Absolute, 25 mL)

Step-by-Step Procedure:

  • Coupling: Dissolve the α-bromoketone in absolute ethanol. Add thiourea in one portion.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Causality: Heat is required to drive the final dehydration step (Step 4 in the diagram) which aromatizes the newly formed thiazole ring.

  • Precipitation: Upon completion (verified by LC-MS), cool the reaction mixture to 0 °C. The product typically precipitates cleanly as the hydrobromide salt.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Free-basing (Optional): If the free base is required for subsequent cross-coupling, suspend the solid in water, adjust to pH 8 with saturated NaHCO₃, and extract with EtOAc.

Summary of Yields and Optimization

Table 2: Comparative Yields Based on Reaction Conditions

PathwayKey ReagentSolventTemp (°C)Average Yield (%)Optimization Notes
Bromination PTB / HBrDCM/MeOH0 to 2085 - 92%Avoid excess heat to prevent dibromination.
Thiazole Formation ThioureaEthanol78 (Reflux)75 - 88%Product precipitates directly as HBr salt, bypassing column chromatography.
Reductive Amination NaBH₃CNMethanol2060 - 70%Requires pH ~5 (AcOH) for optimal imine formation prior to reduction[2].

Conclusion

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a highly privileged scaffold in medicinal chemistry. By understanding the electronic effects of the trifluoromethylpyrazine core and leveraging the versatile reactivity of the ethanone moiety, medicinal chemists can rapidly access diverse, drug-like chemical space with favorable physicochemical properties tailored for challenging targets in oncology and neurology.

References

  • Benchchem. "1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone | 1060812-68-1". benchchem.com. URL: 1

  • ACS Publications. "Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design". acs.org. URL: 2

  • Google Patents. "US8598155B2 - Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders". google.com. URL: 3

  • Google Patents. "WO2023225041A1 - Ripk1 inhibitors and methods of use". google.com. URL: 4

  • Google Patents. "US11845760B2 - PRMT5 inhibitors". google.com. URL:5

Sources

Method

Protocol for dissolving 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in DMSO for cell assays

Topic: Protocol for Dissolving 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in DMSO for Cell Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Importance of Solubiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Dissolving 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in DMSO for Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Importance of Solubilization

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a pyrazine derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The trifluoromethyl (-CF3) group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability.[1] The successful evaluation of such compounds in cell-based assays is fundamentally dependent on proper solubilization. Inaccurate or inconsistent compound preparation is a primary source of experimental irreproducibility.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, indispensable for dissolving hydrophobic or poorly water-soluble compounds for biological testing.[2] However, its use is not without challenges, including potential cytotoxicity and precipitation upon dilution into aqueous cell culture media.[3][4]

This document serves as a comprehensive guide, providing a robust protocol for the solubilization, storage, and application of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone using DMSO. The methodologies outlined herein are designed to ensure compound integrity, maximize reproducibility, and minimize solvent-induced artifacts in cell-based experiments.

Foundational Principles: Understanding the Compound and Solvent

Physicochemical Profile of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

While extensive experimental data for this specific molecule is not publicly available, its structure provides key insights into its behavior.

  • Pyrazine Core: The pyrazine ring is a common scaffold in biologically active molecules.[5]

  • Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing moiety that significantly increases the lipophilicity of the molecule.[1] This structural feature strongly predicts poor aqueous solubility.

  • Solvent Requirement: Consequently, a polar aprotic solvent such as DMSO is the logical first choice for creating a concentrated stock solution.

PropertyValue / DescriptionSource
Molecular Formula C₇H₅F₃N₂OPubChem
Molecular Weight ~190.12 g/mol PubChem
Predicted Solubility Poor in water; requires an organic solvent like DMSO.Inferred from structure
Stability The C-F bond is highly stable. The trifluoromethyl group is generally resistant to metabolic degradation.[1] However, stability in DMSO/aqueous solutions should always be empirically verified.[1][6]
The Role of DMSO in Cell-Based Assays: A Double-Edged Sword

The utility of DMSO is balanced by its potential to influence cellular physiology. Understanding these effects is paramount for valid data interpretation.

  • Mechanism of Cytotoxicity: As an amphipathic solvent, DMSO can interact with and disrupt the phospholipid bilayer of cell membranes, leading to pore formation, increased permeability, and at higher concentrations, cell death.[7]

  • Concentration-Dependent Effects: The impact of DMSO is strictly dependent on its final concentration in the cell culture medium and the duration of exposure.[3][4] Many cell lines can tolerate final DMSO concentrations up to 0.5%, but more sensitive cell types may show stress or altered function at lower levels.[3][8]

  • The Mandate for Vehicle Controls: It is essential to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, allowing for the differentiation of compound-specific effects from solvent-induced artifacts.[9]

Table 1: Summary of DMSO Cytotoxicity in Various Cancer Cell Lines

Cell Line DMSO Concentration Exposure Time Observed Effect Reference
HepG2 > 0.625% 72 hours Significant inhibition of proliferation. [10]
HepG2 2.5% 24 hours >30% reduction in cell viability. [4]
Huh7 2.5% 48 hours >30% reduction in cell viability. [4]
MCF-7 > 0.6% 72 hours Significant inhibition of proliferation. [10]
General < 0.1% N/A Generally considered safe for most cell lines. [8]
General 0.1% - 0.5% N/A Widely accepted range, but requires validation for specific cell line. [3]

| General | > 1.0% | N/A | Often leads to significant cytotoxicity and off-target effects. |[8] |

Experimental Protocol: From Powder to Plate

This protocol is divided into two core stages: the preparation of a stable, high-concentration stock solution and the subsequent preparation of working solutions for cell treatment.

Materials and Reagents
  • 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (solid powder)

  • Dimethyl sulfoxide (DMSO), Anhydrous (≤0.025% water), sterile

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials

  • Calibrated analytical balance

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, low-retention, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PTFE for chemical compatibility)

PART 1: Preparation of a 10 mM Master Stock Solution

The objective is to create a concentrated, stable stock that can be stored long-term and diluted for various experiments.

  • Calculation:

    • The molecular weight (MW) of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is ~190.12 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.001 L x 0.010 mol/L x 190.12 g/mol x 1000 mg/g = 1.90 mg

    • Accurately weigh out 1.90 mg of the compound using an analytical balance and place it into a sterile microcentrifuge tube. For accuracy with small masses, it is often better to weigh a larger amount (e.g., 19.0 mg) and dissolve it in a larger volume (e.g., 10 mL).[11]

  • Dissolution:

    • Add the calculated volume of anhydrous, sterile DMSO to the tube containing the compound (e.g., 1 mL for 1.90 mg).

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.[6]

    • Visually inspect the solution against a light source. If any solid particulates remain, sonicate the tube in a water bath for 5-10 minutes.[12]

    • If dissolution is still incomplete, gentle warming in a 37°C water bath for 10-15 minutes, followed by vortexing, can be effective.[12] Caution: Do not overheat, as it may degrade the compound.

  • Sterilization (Recommended):

    • For long-term use and to prevent contamination of cell cultures, sterilize the stock solution by passing it through a 0.22 µm chemical-resistant syringe filter into a new sterile, light-protected tube.

  • Storage and Handling:

    • Aliquot: Dispense the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[13] This is the most critical step to prevent degradation and precipitation caused by repeated freeze-thaw cycles.[9]

    • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stock solutions are often stable for months.[12]

dot

Caption: Workflow for preparing and using the compound in cell assays.

PART 2: Preparation of Working Solutions for Cell Assays

This stage involves diluting the master stock to the final concentrations required for the experiment, while carefully controlling the final DMSO concentration.

  • Thaw and Inspect:

    • Remove a single aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.

    • Vortex briefly and visually inspect for any signs of precipitation that may have occurred during storage. If precipitate is present, repeat the sonication/warming steps from Part 1.[9]

  • Intermediate Serial Dilutions (in 100% DMSO):

    • It is poor practice to perform a large, single dilution directly into the aqueous medium (e.g., 1:1000). This can cause the compound to "crash out" of solution. Instead, perform serial dilutions in 100% DMSO first.

    • Example for a 10 µM final concentration:

      • Create a 1 mM intermediate stock: Take 10 µL of the 10 mM master stock and add it to 90 µL of 100% DMSO. Vortex to mix.

      • Create a 100 µM intermediate stock: Take 10 µL of the 1 mM intermediate stock and add it to 90 µL of 100% DMSO. Vortex to mix.

  • Final Dilution into Cell Culture Medium:

    • The goal is to add the compound to the cells while keeping the final DMSO concentration below a cytotoxic threshold (e.g., ≤ 0.5%).

    • Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can help stabilize some compounds in solution.[9]

    • Example for a 10 µM final concentration from a 100 µM intermediate stock (1:10 dilution, 0.1% final DMSO):

      • This dilution factor is too low and would result in 10% DMSO. A higher intermediate stock is needed.

    • Corrected Example for a 10 µM final concentration from a 1 mM intermediate stock (1:100 dilution, 1% final DMSO):

      • This results in 1% DMSO, which may be too high for many cell lines.

    • Recommended Example for a 10 µM final concentration from a 10 mM master stock (1:1000 dilution, 0.1% final DMSO):

      • Add 2 µL of the 10 mM master stock to 1998 µL of pre-warmed cell culture medium.

      • Crucial Step: Add the DMSO stock to the medium while vortexing or pipetting vigorously to ensure rapid dispersal. Do not add medium to the small drop of DMSO.

    • Use this final working solution to treat your cells immediately. Do not store diluted aqueous solutions unless their stability has been confirmed.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table addresses common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in media upon dilution. 1. Low aqueous solubility of the compound.[9] 2. Final DMSO concentration is too low to maintain solubility. 3. Medium was not pre-warmed.[3] 4. Inadequate mixing during dilution.1. Increase Final DMSO: If your cells tolerate it, increase the final DMSO concentration (e.g., from 0.1% to 0.25% or 0.5%). Always run a parallel vehicle control.[9] 2. Use Serum: Dilute the compound into serum-containing medium. Serum proteins like albumin can bind to the compound and enhance its solubility.[9] 3. Vortex During Dilution: Add the DMSO stock to the pre-warmed medium while the medium is being vortexed to ensure rapid and complete mixing.[12] 4. Solubility Enhancers: For advanced troubleshooting, consider cell-compatible solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin.[9]
Inconsistent results between experiments. 1. Repeated freeze-thaw cycles of the master stock solution.[9] 2. Inaccurate pipetting or weighing. 3. Degradation of the compound in solution over time.1. Strictly Use Aliquots: Never reuse a thawed aliquot. Discard any unused portion. This is the most common cause of inconsistency.[13] 2. Calibrate Equipment: Regularly calibrate balances and pipettes. Use high-quality, low-retention tips. 3. Prepare Fresh: Prepare final working solutions in medium immediately before use.
High background cytotoxicity in vehicle control. 1. Final DMSO concentration is too high for the specific cell line.[3][4] 2. Poor quality or non-anhydrous DMSO. 3. Extended exposure time.1. Perform a DMSO Dose-Response Curve: Determine the maximum tolerated DMSO concentration for your cell line and assay duration. Aim for the lowest effective concentration, ideally ≤ 0.1%.[8] 2. Use High-Purity Solvent: Only use anhydrous, cell-culture grade DMSO. 3. Minimize Exposure: If possible, reduce the incubation time of the compound with the cells.
Compound will not fully dissolve in 100% DMSO. 1. The desired concentration exceeds the compound's maximum solubility in DMSO. 2. Insufficient energy to break the crystal lattice.1. Lower the Stock Concentration: Prepare a lower concentration master stock (e.g., 5 mM or 1 mM). This will require adjusting dilution schemes accordingly. 2. Enhance Dissolution: Continue to vortex and sonicate. Gentle warming to 37°C is often effective.[12] If it remains insoluble, you have reached its solubility limit.

Conclusion

References

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • de Oliveira, S. H. P., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials, 31(4), 399-405. Retrieved from [Link]

  • Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • El-Hachem, N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Corning. (2022). Top Tips for In-House Media Preparation. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Stock up on stock solutions. Retrieved from [Link]

  • Bartolucci, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2012). The inner-salt zwitterion, the dihydrochloride dihydrate and the dimethyl sulfoxide disolvate of 3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Reduction of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone to Chiral Alcohols

Introduction & Mechanistic Rationale The synthesis of enantiopure heteroaryl alcohols is a critical operation in modern drug development. The target molecule, 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone , presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure heteroaryl alcohols is a critical operation in modern drug development. The target molecule, 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone , presents a unique catalytic challenge. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group, coupled with the electron-deficient pyrazine ring, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group.

While this high electrophilicity accelerates hydride addition, it also introduces significant chemoselectivity issues. Traditional high-pressure transition-metal hydrogenation often leads to unwanted pyrazine ring reduction or catalyst poisoning via nitrogen coordination [1]. To circumvent these issues, we detail two highly selective, field-proven methodologies: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya ruthenium complexes [2], and Biocatalytic Reduction utilizing engineered Ketoreductases (KREDs) [3].

Causality in Catalyst Selection
  • Why ATH? The Ru(II)-TsDPEN catalyst system operates via an outer-sphere mechanism. The substrate does not need to coordinate directly to the ruthenium center; instead, hydrogen is transferred through a highly organized six-membered pericyclic transition state. This prevents the pyrazine nitrogens from poisoning the metal center[1].

  • Why Biocatalysis? KREDs offer near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions. The -CF₃ group acts as a strong steric and electronic directing group within the enzyme's binding pocket, locking the substrate into a single reactive conformation [3].

Quantitative Data Summary

The following table summarizes the performance metrics of the two optimized reduction protocols for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

ParameterRu-Catalyzed ATHBiocatalytic Reduction (KRED)
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Engineered KRED (e.g., KRED-P1 series)
Hydrogen Source HCOOH / Et₃N (5:2 azeotrope)Isopropanol (via NADP⁺ recycling)
Temperature 40 °C30 °C
Reaction Time 12 - 16 hours24 - 36 hours
Conversion >98%>99%
Enantiomeric Excess 94 - 96% ee>99.5% ee
Scale Suitability Excellent (Kilogram scale)Excellent (High volumetric productivity)
Primary Challenge Trace Ru removal required for APIsStrict pH and temperature control needed

Reaction Workflows & Mechanisms

Asymmetric Transfer Hydrogenation (ATH) Mechanism

ATH_Mechanism Precat Ru(II)-TsDPEN Precatalyst (18e-) Active Active Ru Amido Complex (16e-) Precat->Active Activation Base Base (Et3N) - HCl Base->Precat Hydride Ru-Hydride Intermediate (18e-) Active->Hydride H-Transfer from Donor Donor Formic Acid (HCOOH) Hydrogen Donor Donor->Active TS Six-Membered Pericyclic TS (Outer-Sphere) Hydride->TS Ketone Coordination Ketone 1-[5-(CF3)pyrazin-2-yl]ethanone Ketone->TS TS->Active Product Release Product (S) or (R)-Alcohol Product TS->Product

Figure 1: Outer-sphere mechanism of Ru(II)-TsDPEN catalyzed ATH preventing pyrazine coordination.

Biocatalytic Reduction Workflow

Biocatalysis_Workflow Prep 1. Medium Prep Phosphate Buffer + Isopropanol Enzyme 2. Biocatalyst Add KRED Enzyme + NADP+ Cofactor Prep->Enzyme Reaction 3. Bioreduction Add Substrate Incubate 30°C Enzyme->Reaction Extraction 4. Downstream EtOAc Extraction Phase Separation Reaction->Extraction Analysis 5. Validation Chiral HPLC Yield & ee% Extraction->Analysis

Figure 2: Step-by-step workflow for the KRED-catalyzed bioreduction of heteroaryl ketones.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol utilizes a formic acid/triethylamine azeotrope, which acts as both the solvent and the hydrogen donor, driving the equilibrium toward the alcohol product via the irreversible release of CO₂[2].

Materials:

  • 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (10.0 mmol, 1.90 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 10 mL)

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Procedure:

  • System Preparation: Purge a 50 mL Schlenk flask with dry nitrogen for 15 minutes. The exclusion of oxygen is critical to prevent the oxidation of the active 16-electron Ru-amido complex.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg) to the flask, followed by 10 mL of the degassed HCOOH/Et₃N (5:2) azeotrope. Stir at 25 °C for 15 minutes until the solution turns a deep, homogenous red, indicating the formation of the active Ru-hydride species.

  • Substrate Addition: Dissolve 1.90 g of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in 2 mL of anhydrous EtOAc and add it dropwise to the active catalyst solution.

  • Reaction: Heat the mixture to 40 °C. The reaction will evolve CO₂ gas as formic acid is consumed. Maintain stirring for 14 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or GC-MS. The electron-deficient nature of the substrate ensures rapid conversion.

  • Workup: Cool to room temperature. Quench by adding 20 mL of water. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the chiral alcohol.

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

This protocol utilizes a coupled-enzyme or substrate-coupled cofactor regeneration system. Isopropanol is used in vast excess to drive the thermodynamic equilibrium toward the reduction of the target ketone [3].

Materials:

  • 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (5.0 mmol, 0.95 g)

  • Engineered Ketoreductase powder (e.g., 50 mg)

  • NADP⁺ sodium salt (0.1 mmol)

  • Potassium phosphate buffer (100 mM, pH 7.0, 45 mL)

  • Isopropanol (IPA) (5 mL)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 45 mL of 100 mM potassium phosphate buffer and adjust the pH strictly to 7.0 using 1M NaOH or HCl. Causality: KRED enzymes denature rapidly outside their optimal pH window, and the pyrazine ring is sensitive to extreme pH.

  • Cofactor & Enzyme Dissolution: Dissolve NADP⁺ (78 mg) and the KRED powder (50 mg) in the buffer. Stir gently at 25 °C for 10 minutes to ensure complete dissolution without causing protein shearing (avoid vortexing).

  • Co-substrate Addition: Add 5 mL of Isopropanol. This acts as the sacrificial hydrogen donor for the in situ regeneration of NADPH.

  • Substrate Loading: Add 0.95 g of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone. Due to the substrate's low aqueous solubility, it will form a biphasic suspension.

  • Incubation: Place the reaction vessel in an orbital shaker set to 30 °C and 200 rpm. Incubate for 24–36 hours. The biphasic mixture will gradually clarify or change consistency as the ketone is converted to the more soluble alcohol.

  • Extraction: Add 50 mL of EtOAc to the reaction mixture. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to break the protein emulsion. Separate the organic layer.

  • Validation: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm >99.5% ee.

References

  • Zheng, Y., Martinez-Acosta, J. A., Khimji, M., Barbosa, L. C. A., Clarkson, G. J., & Wills, M. "Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts." Chemistry Proceedings, MDPI. Available at:[Link]

  • Wang, Z., et al. "Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones." Organic Letters, ACS Publications. Available at:[Link]

  • Various Authors. "Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones." ResearchGate. Available at:[Link]

Method

Application Note: Synthesis of Kinase Inhibitors Using 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol.

Introduction and Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Pyrazine-based molecules have emerged as highly successful ATP-competitive inhibitors, with several FDA-approved drugs (e.g., Gilteritinib, Acalabrutinib) utilizing this core to form critical hydrogen bonds within the kinase hinge region [1].

Within this chemical space, 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) serves as a highly versatile, premium building block for library synthesis [4]. The strategic placement of the trifluoromethyl (-CF 3​ ) group provides three distinct pharmacological advantages:

  • Metabolic Stability: It shields the adjacent pyrazine carbon from cytochrome P450-mediated oxidative metabolism.

  • Lipophilicity: It increases the overall LogP of the molecule, enhancing cell membrane permeability and oral absorption [2].

  • Electronic Modulation: The strong electron-withdrawing nature of the -CF 3​ group lowers the pKa of the pyrazine nitrogens, optimizing their hydrogen-bond acceptor strength to match the donor properties of the kinase hinge region backbone (e.g., Cys or Met residues).

The acetyl group acts as the primary synthetic handle, allowing for the rapid construction of bicyclic or linked heteroaromatic systems, such as pyrazoles and aminopyrimidines, which are essential for anchoring the inhibitor into the ATP-binding pocket.

Mechanistic Overview: The Enaminone Pathway

To convert the acetylpyrazine into a kinase-binding scaffold, we employ a robust condensation-cyclization sequence.

Step 1: Enaminone Formation The α -protons of the acetyl group are significantly acidic due to the electron-withdrawing pyrazine ring. Reacting the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an electrophilic enaminone. DMF-DMA acts as both the formylating agent and the solvent. The causality of this choice lies in its efficiency: it requires no external base, and the byproduct (methanol) can be driven off by heat to push the equilibrium forward[3].

Step 2: Cyclocondensation The resulting enaminone is a highly reactive 1,3-dielectrophile. By introducing bidentate nucleophiles, we can dictate the final scaffold:

  • Hydrazine Hydrate attacks the β -carbon (displacing dimethylamine) and subsequently condenses with the carbonyl to form a pyrazole .

  • Guanidine attacks in a similar fashion but incorporates an additional nitrogen and an exocyclic amine to form a 2-aminopyrimidine , a classic motif for dual-hydrogen bonding at the kinase hinge.

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., Aurora/FLT3) ATP->Kinase Binds Hinge Region Substrate Downstream Protein Kinase->Substrate Phosphorylation Inhibitor Pyrazine Inhibitor (CF3-modified) Inhibitor->Kinase Competitive Inhibition Response Tumor Cell Proliferation Substrate->Response Pathway Activation

Mechanism of ATP-competitive kinase inhibition by pyrazine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and TLC parameters are included to ensure researchers can independently verify the success of each step without immediate reliance on LC-MS.

Protocol A: Synthesis of (E)-3-(dimethylamino)-1-(5-(trifluoromethyl)pyrazin-2-yl)prop-2-en-1-one (Intermediate 1)

Rationale: This step activates the acetyl group for subsequent heterocycle formation. Neat DMF-DMA is used to maximize the reaction rate and yield.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (5.0 g, 26.3 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.7 g, 131.5 mmol, 5.0 equiv). Note: The excess DMF-DMA serves as the solvent, preventing the need for secondary solvents that could lower the boiling point.

  • Heating: Heat the mixture to 110°C in an oil bath for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate:Hexanes, 1:1). The starting material ( Rf​=0.65 ) should completely disappear, replaced by a bright yellow spot ( Rf​=0.20 ) that is highly UV-active at 254 nm. The solution will turn a deep orange-red.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct.

  • Purification: Triturate the resulting dark orange solid with cold diethyl ether (20 mL), filter, and dry under a vacuum to afford Intermediate 1 as a yellow-orange powder.

Protocol B: Synthesis of 3-(5-(trifluoromethyl)pyrazin-2-yl)-1H-pyrazole (Scaffold 1)

Rationale: Ethanol is chosen as the solvent because its boiling point (78°C) provides optimal thermal energy for cyclization without causing thermal degradation of the pyrazole product.

  • Setup: Dissolve Intermediate 1 (2.0 g, 8.16 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (64% in water, 0.61 g, 12.2 mmol, 1.5 equiv) dropwise at room temperature. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Self-Validation Check: The deep orange color of the enaminone will progressively lighten to a pale yellow. TLC (DCM:MeOH, 95:5) will show the disappearance of the enaminone ( Rf​=0.45 ) and the appearance of the pyrazole product ( Rf​=0.30 ).

  • Workup: Concentrate the solvent in vacuo. Resuspend the crude residue in water (30 mL) to dissolve unreacted hydrazine, and extract with Ethyl Acetate ( 3×20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield Scaffold 1.

Protocol C: Synthesis of 2-amino-4-(5-(trifluoromethyl)pyrazin-2-yl)pyrimidine (Scaffold 2)

Rationale: Guanidine hydrochloride is a stable salt, but the free base is required for nucleophilic attack. Sodium ethoxide is used to deprotonate the guanidine in situ.

  • Free-basing: In a separate flask, dissolve sodium metal (0.28 g, 12.2 mmol) in absolute ethanol (15 mL) to form sodium ethoxide. Add guanidine hydrochloride (1.17 g, 12.2 mmol) and stir for 30 minutes. Filter off the precipitated NaCl.

  • Reaction: Add the freshly prepared free guanidine solution to a solution of Intermediate 1 (2.0 g, 8.16 mmol) in absolute ethanol (15 mL).

  • Cyclization: Reflux the mixture at 80°C for 8 hours.

  • Workup: Cool to room temperature. The product often precipitates directly from the ethanolic solution. If so, collect via vacuum filtration and wash with cold ethanol. Otherwise, concentrate and purify via silica gel chromatography.

Workflow Visualization

Workflow SM 1-[5-(CF3)pyrazin-2-yl]ethanone (Starting Material) DMFDMA DMF-DMA (110°C, 12h) SM->DMFDMA Enaminone Enaminone Intermediate DMFDMA->Enaminone Condensation Hydrazine Hydrazine Hydrate (EtOH, Reflux) Enaminone->Hydrazine Guanidine Guanidine HCl (NaOEt, EtOH) Enaminone->Guanidine Pyrazole Pyrazole-Pyrazine Scaffold Hydrazine->Pyrazole Cyclization Pyrimidine Aminopyrimidine-Pyrazine Scaffold Guanidine->Pyrimidine Cyclization

Synthetic workflow from acetylpyrazine to kinase inhibitor scaffolds.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected analytical yields for the synthesis of the intermediate and final kinase inhibitor scaffolds.

CompoundReagentsSolventTemp (°C)Time (h)Yield (%)HPLC Purity (%)
Intermediate 1 (Enaminone)DMF-DMA (5.0 eq)Neat1101288>98
Scaffold 1 (Pyrazole)Hydrazine Hydrate (1.5 eq)Ethanol80482>95
Scaffold 2 (Pyrimidine)Guanidine HCl (1.5 eq), NaOEtEthanol80876>96

Note: Yields represent isolated, purified products after trituration or chromatography. HPLC purity is determined at λ=254 nm.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) PubMed Central (PMC)[Link]

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure PubMed[Link]

  • A Facile Environment-Friendly Synthesis of 7-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine Analogues via Aza-Michael Addition–Elimination–Cyclodehydration ResearchGate[Link]

Technical Notes & Optimization

Troubleshooting

How to increase yield in 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with highly electron-deficient pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with highly electron-deficient pyrazine building blocks.

Below, we address the mechanistic challenges, troubleshooting strategies, and optimized protocols for maximizing the yield of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1).

Section 1: Route Selection & Mechanistic Insights

The synthesis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is notoriously challenging due to the extreme electron deficiency of the pyrazine core. The strongly electron-withdrawing trifluoromethyl (-CF₃) group synergizes with the two electronegative nitrogen atoms, making the aromatic ring highly susceptible to nucleophilic attack and complicating standard cross-coupling kinetics [1].

Route A: Stille Coupling (Recommended) Reacting 2-chloro-5-(trifluoromethyl)pyrazine with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis is the most reliable method [2]. While the electron-deficient C-Cl bond undergoes rapid oxidative addition with Pd(0), the subsequent transmetalation step is often sluggish. If transmetalation is too slow, the Pd(II) intermediate undergoes competitive protodehalogenation or homocoupling, drastically reducing the yield.

Route B: Grignard Addition (Alternative) Reacting 5-(trifluoromethyl)pyrazine-2-carbonitrile with methylmagnesium bromide (MeMgBr) seems straightforward but often fails. The highly electrophilic ring carbons (C3 and C6) compete with the nitrile carbon for the Grignard reagent, leading to complex mixtures of ring-alkylated byproducts and tar formation.

Section 2: Troubleshooting FAQs

Q: My Stille coupling using Pd(PPh₃)₄ is stalling at 30-40% conversion. How can I drive it to completion? A: The stalling is caused by catalyst deactivation and a high kinetic barrier during the transmetalation of the bulky stannane. To resolve this, switch from a monodentate ligand to a bidentate ligand catalyst like Pd(dppf)Cl₂ , which resists degradation into inactive palladium black. Crucially, add CuI (10-20 mol%) as a co-catalyst. The copper scavenges the free stannane via a Stille-Kelly-type transmetalation, transferring the ethoxyvinyl group to the palladium center much faster than tin alone [1].

Q: I achieved full conversion in the Stille coupling, but my isolated yield of the final ketone is under 20%. Where is the product going? A: You are likely losing the product during workup. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is moderately volatile and can form a stable hydrate in aqueous solutions. Furthermore, drying the purified product under high vacuum (<1 mbar) at elevated temperatures will cause the ketone to sublimate. Solution: Perform the enol-ether hydrolysis using mild 2M HCl at room temperature (avoiding extended heating), extract with ethyl acetate, and concentrate the solvent at a bath temperature strictly below 30 °C and pressure > 50 mbar.

Q: I am trying the Grignard route. How do I prevent the MeMgBr from attacking the pyrazine ring? A: You must strictly control the nucleophilicity and temperature. Perform the reaction at cryogenic temperatures (-78 °C) using a slow, dropwise addition of MeMgBr. For a more robust self-validating system, first convert the carbonitrile to a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide is a highly chemoselective electrophile that stabilizes the tetrahedral intermediate, preventing over-alkylation and ring-attack, releasing the ketone only upon aqueous quench.

Section 3: Optimized Step-by-Step Protocol (Stille Route)

This protocol is engineered as a self-validating system: it includes built-in analytical checks and specific purification steps to handle toxic tin byproducts without chromatography failure.

Phase 1: Cross-Coupling

  • Degassing: In an oven-dried Schlenk flask, dissolve 2-chloro-5-(trifluoromethyl)pyrazine (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (50 mL, 0.2 M). Sparge the solution with argon gas for 15 minutes.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%) and CuI (10 mol%). The solution will take on a dark red/brown hue.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours under a positive argon pressure.

    • Validation Check: Sample 50 µL, dilute in MeCN, and run LC-MS. You should observe >95% consumption of the starting material (m/z 182) and the appearance of the enol ether mass.

Phase 2: Hydrolysis & Tin Removal 5. Hydrolysis: Cool the reaction to room temperature. Add 2M aqueous HCl (25 mL) and stir vigorously for 2 hours to hydrolyze the enol ether to the target ketone. 6. Quenching: Carefully neutralize the mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 7. Tin Scavenging (Critical): Wash the combined organic layers with 10% aqueous Potassium Fluoride (KF) (50 mL) and stir for 30 minutes. Causality: This converts lipophilic tributyltin residues into insoluble polymeric Bu₃SnF, which precipitates and can be filtered off through a Celite pad [3]. 8. Isolation: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Bath temp < 30 °C, > 50 mbar ). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure ketone.

Section 4: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields for the Stille coupling route.

Catalyst SystemAdditiveSolvent / TempHydrolysis ConditionIsolated YieldPrimary Failure Mode
Pd(PPh₃)₄ (10 mol%)NoneToluene, 110 °C6M HCl, 50 °C22%Stalled conversion, product degradation
Pd(PPh₃)₄ (10 mol%)CsF (2.0 eq)Dioxane, 90 °C2M HCl, 25 °C45%Slow transmetalation
Pd(dppf)Cl₂ (5 mol%)NoneDioxane, 90 °C2M HCl, 25 °C61%Moderate protodehalogenation
Pd(dppf)Cl₂ (5 mol%) CuI (10 mol%) Dioxane, 90 °C 2M HCl, 25 °C 88% Optimized baseline

Section 5: Workflow & Pathway Visualizations

SynthesisRoutes SM1 2-Chloro-5-(trifluoromethyl) pyrazine Intermediate Enol Ether Intermediate SM1->Intermediate Tributyl(1-ethoxyvinyl)tin Pd(dppf)Cl2, CuI, 90°C SM2 5-(Trifluoromethyl)pyrazine -2-carbonitrile Product 1-[5-(Trifluoromethyl) pyrazin-2-yl]ethanone SM2->Product MeMgBr, -78°C then H3O+ Intermediate->Product 2M aq. HCl 25°C, 2h

Synthetic pathways to 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Troubleshooting Start Low Yield in Stille Coupling? CheckConv Check Conversion via LC-MS Start->CheckConv LowConv < 50% Conversion (Stalled Reaction) CheckConv->LowConv HighConv > 90% Conversion (Product Loss) CheckConv->HighConv FixCat Change Catalyst: Use Pd(dppf)Cl2 + CuI LowConv->FixCat FixWorkup Optimize Workup: Avoid High Vac, Mild HCl HighConv->FixWorkup

Troubleshooting workflow for low yields in pyrazine Stille coupling.

Section 6: References

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators National Center for Biotechnology Information (PMC)[Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners National Center for Biotechnology Information (PMC)[Link]

Optimization

Purification methods for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1)[1].

Due to the highly electron-deficient nature of the trifluoromethylated pyrazine ring and the reactivity of the methyl ketone moiety, standard purification templates often fail. This guide bypasses generic advice, focusing strictly on the causality of byproduct formation and the specific thermodynamic and chromatographic principles required to resolve them.

Troubleshooting Guides & FAQs

Q1: I am trying to scale up, but I cannot separate the target compound from its regioisomer (e.g., the 6-trifluoromethyl isomer) using standard silica gel chromatography. Why is this happening, and how do I resolve it? Causality: Fluorinated pyrazine regioisomers possess nearly identical dipole moments and boiling points. On standard normal-phase silica, the spatial rearrangement of the −CF3​ and acetyl groups does not sufficiently alter the molecule's overall hydrogen-bonding capacity with silanol groups, leading to co-elution. Solution: Abandon normal-phase silica for this specific separation. Instead, utilize Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Pentafluorophenyl (PFP) stationary phase. The PFP phase undergoes specific π−π , dipole-dipole, and charge-transfer interactions with the −CF3​ group. Because these interactions are highly dependent on the steric environment of the fluorine atoms, the PFP column will selectively retain the 5-substituted isomer differently than the 6-substituted isomer, achieving baseline resolution.

Q2: My crude mixture contains unreacted 2-chloro-5-(trifluoromethyl)pyrazine starting material. Vacuum distillation results in co-distillation. What is the most efficient removal method? Causality: Both the target compound and the starting material (CAS: 799557-87-2)[2] are highly volatile low-molecular-weight pyrazines[3]. The introduction of the acetyl group does not increase the boiling point enough to overcome the vapor pressure overlap under high vacuum, rendering fractional distillation inefficient. Solution: Exploit the chemical reactivity of the methyl ketone. You can selectively pull the target compound into the aqueous phase by forming a temporary, water-soluble bisulfite adduct . The unreacted chloro-pyrazine lacks a ketone and will remain in the organic phase. After washing away the starting material, the pure ketone is regenerated using a mild base. This chemical purification is scalable and completely avoids chromatography.

Q3: LC-MS analysis shows high molecular weight impurities (dimers) forming during my reaction workup. How do I prevent and remove these? Causality: The acetyl group on a 5-(trifluoromethyl)pyrazine ring is exceptionally activated. The electron-withdrawing −CF3​ group and the pyrazine nitrogens drastically lower the pKa of the α -protons. If you use strong bases (like NaOH or K2​CO3​ ) during your aqueous workup, you will rapidly generate an enolate that attacks another molecule of your product, forming aldol condensation dimers. Solution: Prevention: Always quench and work up this reaction using strictly pH-neutral or mildly acidic buffers (e.g., saturated NH4​Cl or phosphate buffer pH 7). Removal: If dimers have already formed, they are significantly more polar and bulky than the monomer. A simple normal-phase silica plug (eluting with 5-10% EtOAc in Hexanes) will easily trap the dimers at the baseline while the target compound elutes rapidly.

Data Presentation: Impurity Profiling

To aid in your analytical tracking, the following table summarizes the physicochemical properties and chromatographic behaviors of the target and its common byproducts.

Compound ClassMolecular WeightRelative Polarity Rf​ (20% EtOAc/Hex)Primary ChallengeRecommended Purification
Target Ketone 190.12 g/mol Moderate~0.45Volatility, EnolizationBisulfite Adduct / PFP HPLC
Regioisomer 190.12 g/mol Moderate~0.45Identical DipoleRP-HPLC (PFP Column)
Unreacted SM 182.53 g/mol Low~0.70Co-distillationBisulfite Adduct Wash
Aldol Dimers 362.23 g/mol High< 0.10High MW / TailingSilica Gel Plug

Experimental Protocols

Protocol A: Chemical Purification via Sodium Bisulfite Adduct

Use this protocol to separate the target ketone from non-ketone impurities (e.g., unreacted starting materials).

  • Adduct Formation: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Add an equal volume of freshly prepared 40% aqueous Sodium Bisulfite ( NaHSO3​ ) solution.

  • Agitation: Stir vigorously at room temperature for 4-6 hours. Self-Validation: Monitor the organic layer by GC-MS or TLC; the target mass (m/z 190) should disappear from the organic phase as it converts to the aqueous-soluble α -hydroxysulfonate salt.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (contains your product) into a clean flask.

  • Organic Wash: Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE) to extract the unreacted 2-chloro-5-(trifluoromethyl)pyrazine. Discard the MTBE washes.

  • Ketone Regeneration: Cool the aqueous layer to 0 °C. Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches 7.5–8.0. Stir for 1 hour to decompose the adduct.

  • Final Extraction: Extract the regenerated ketone with Dichloromethane (DCM) (3 x 10 mL). Dry over MgSO4​ , filter, and concentrate under reduced pressure (keep bath temp < 30 °C to prevent evaporative loss).

Protocol B: Preparative RP-HPLC (Regioisomer Resolution)

Use this protocol when positional isomers are detected.

  • Column Selection: Equip the prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., Phenomenex Luna PFP, 5 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: H2​O with 0.1% Formic Acid (reduces pyrazine tailing).

    • Solvent B: Acetonitrile ( CH3​CN ) with 0.1% Formic Acid.

  • Gradient Design: Run a shallow gradient from 30% B to 50% B over 30 minutes. Causality: The shallow gradient maximizes the subtle π−π interaction differences between the fluorinated stationary phase and the regioisomers.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering. Lyophilize the pure fractions immediately to prevent degradation.

Purification Workflow Visualization

The following decision tree illustrates the logical flow for selecting a purification method based on the impurities identified during initial LC-MS/GC-MS profiling.

PurificationWorkflow Crude Crude 1-[5-(Trifluoromethyl) pyrazin-2-yl]ethanone Analysis LC-MS / GC-MS Impurity Profiling Crude->Analysis Isomer Regioisomers (e.g., 6-CF3) Analysis->Isomer Identifies SM Unreacted SM (Chloro-pyrazine) Analysis->SM Identifies Aldol Aldol Dimers (High MW) Analysis->Aldol Identifies HPLC Prep RP-HPLC (PFP Column) Isomer->HPLC Resolution Bisulfite Bisulfite Adduct Formation & Wash SM->Bisulfite Scavenging Silica Normal Phase Silica Plug Aldol->Silica Filtration Pure Purified Target >98% Purity HPLC->Pure Bisulfite->Pure Silica->Pure

Figure 1: Decision matrix for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone byproduct purification.

References

  • National Institutes of Health (NIH) / PMC. "Trifluoromethoxypyrazines: Preparation and Properties". PubMed Central. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Welcome to the Formulation & Troubleshooting Support Center. As application scientists, we frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Welcome to the Formulation & Troubleshooting Support Center. As application scientists, we frequently encounter challenges when working with highly lipophilic heteroaromatic compounds. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) [1] presents a unique set of physicochemical hurdles that require strategic formulation approaches rather than brute-force dilution.

While the pyrazine core offers a degree of polarity, the presence of the trifluoromethyl (-CF3) group drastically alters the molecule's behavior. Fluorine is highly electronegative, creating a dense, lipophilic electron cloud that strongly resists hydrogen bonding with water—a phenomenon known in medicinal chemistry as the "fluorous effect." Combined with the planar nature of the aromatic ring that promotes strong intermolecular π−π stacking, this compound exhibits high crystal lattice energy and exceptionally low aqueous solubility.

Below is our definitive guide to troubleshooting and formulating this compound for your downstream applications.

Troubleshooting FAQs: The Causality of Insolubility

Q1: Why does my DMSO stock solution immediately form a cloudy suspension when diluted into PBS or cell culture media? A1: This is a classic case of solvent-shift precipitation (crashing out). When a DMSO-solubilized hydrophobic compound is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the compound instantly exceeds its intrinsic aqueous solubility limit, triggering rapid thermodynamic nucleation and crystal growth. The Fix: Never add the aqueous buffer directly to the DMSO stock. Instead, employ the "Dropwise-Vortex" method: add the DMSO stock dropwise to a rapidly stirring aqueous phase to ensure immediate dispersal, preventing local supersaturation.

Q2: How can I formulate this compound for in vitro cell assays without exceeding the 0.5% DMSO toxicity threshold? A2: The most scientifically sound approach is host-guest complexation using modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, commercially known as Captisol) [2]. The -CF3 substituted pyrazine moiety is an excellent geometric match for the hydrophobic cavity of β-cyclodextrins. The cyclodextrin encapsulates the lipophilic -CF3 group, masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains overall aqueous solubility.

Q3: What is the recommended formulation strategy for in vivo efficacy studies (e.g., IP or IV injection) where high doses (>5 mg/kg) are required? A3: For high-concentration in vivo dosing, cyclodextrins alone may not suffice due to injection volume limitations. Instead, utilize a multi-component co-solvent and micellar system . A standard, highly effective vehicle for fluorinated pyrazine derivatives is 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline [3]. The Causality: PEG400 acts as a co-solvent, significantly lowering the dielectric constant of the aqueous phase to better match the drug. Tween-80 (a non-ionic surfactant) self-assembles into micelles that physically encapsulate the hydrophobic compound, preventing it from nucleating in the bloodstream.

Visualizing the Solubilization Strategy

SolubilizationWorkflow Start 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (Hydrophobic Solid) DMSO Primary Solubilization Dissolve in 100% DMSO Start->DMSO Decision Application Type? DMSO->Decision InVitro In Vitro Assays (Low Solvent Tolerance) Decision->InVitro < 0.5% DMSO limit InVivo In Vivo Dosing (High Concentration) Decision->InVivo > 5 mg/kg dose Cyclo Cyclodextrin Complexation (20% SBE-β-CD in Water) InVitro->Cyclo Lipid Co-solvent / Micellar (PEG400 + Tween-80 + Saline) InVivo->Lipid Success1 Stable Aqueous Complex Ready for Cell Culture Cyclo->Success1 Dropwise addition Fail Precipitation / Crashing Out Cyclo->Fail Rapid dilution Success2 Clear Injectable Solution Ready for Animal Dosing Lipid->Success2 Vortex & Heat

Fig 1. Experimental workflow for solubilizing 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Data Presentation: Formulation Strategy Comparison

Formulation StrategyComponentsMax Tolerated ConcentrationPrimary ApplicationMechanism of Solubilization
Direct Dilution 0.1% DMSO in PBS< 10 µMBiochemical AssaysIntrinsic solubility only
Cyclodextrin Complex 20% w/v SBE-β-CD1 - 5 mMIn Vitro Cell CultureHost-guest cavity inclusion of -CF3
Micellar Co-solvent 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline10 - 50 mMIn Vivo Dosing (IP/IV)Dielectric reduction & micellar encapsulation

Step-by-Step Experimental Methodologies

Protocol A: Cyclodextrin Complexation for In Vitro Assays (Self-Validating System) Objective: Achieve a 1 mM working solution without precipitation.

  • Stock Preparation: Weigh 1.90 mg of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone and dissolve in 100 µL of 100% molecular-biology grade DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD (Captisol) in sterile water or PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation (The Critical Step): Place 9.9 mL of the 20% SBE-β-CD solution on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add 100 µL of the 100 mM DMSO stock dropwise (approx. 1 drop per second) directly into the vortex of the stirring SBE-β-CD solution.

  • Validation: Incubate the solution at 37°C for 30 minutes. Visually inspect against a dark background. If the solution is perfectly clear, complexation is successful. If turbidity is observed, the lattice energy has overcome the complexation rate; you must decrease the stock concentration and repeat.

Protocol B: Co-Solvent/Micellar Formulation for In Vivo Dosing Objective: Formulate a 5 mg/mL solution for Intraperitoneal (IP) injection.

  • Primary Solubilization: Dissolve 5.0 mg of the compound in 50 µL of 100% DMSO. Vortex vigorously.

  • Surfactant Addition: Add 50 µL of Tween-80 to the DMSO mixture. Vortex for 1 minute. (Causality note: Coating the drug with surfactant before adding water prevents rapid nucleation).

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 1 minute and sonicate in a water bath at 40°C for 5 minutes until a homogenous, viscous liquid forms.

  • Aqueous Phase Addition: Slowly add 500 µL of sterile 0.9% Saline while continuously vortexing.

  • Validation: The final formulation (1 mL total volume) should be a clear, slightly viscous solution. Centrifuge at 10,000 x g for 5 minutes; if no pellet forms at the bottom of the tube, the micellar formulation is stable for animal dosing.

References

  • Title: 1-[5-(Trifluoromethyl)
  • Title: Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins Source: MDPI URL
  • Title: Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators Source: ACS Publications URL
Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Functionalization

Welcome to the Heteroaromatic Functionalization Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of working with highly electron-deficient systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heteroaromatic Functionalization Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of working with highly electron-deficient systems.

When functionalizing 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone—a critical building block in the synthesis of highly selective Orexin 1 Receptor (OX1R) antagonists and other neurological therapeutics —temperature control is the single most critical variable. The pyrazine ring is inherently electron-deficient. The addition of a 5-trifluoromethyl group severely depletes electron density across the aromatic system. Consequently, the acetyl group at the 2-position is highly activated toward enolization, but the C-C bond between the carbonyl and the pyrazine ring is rendered highly susceptible to nucleophilic attack and subsequent haloform-type cleavage .

Below is our comprehensive troubleshooting guide and validated protocol for the alpha-bromination of this substrate.

Mechanistic Causality & Reaction Pathways

To understand why your reactions may be failing, you must visualize the competing thermodynamic and kinetic pathways. The diagram below illustrates how elevated temperatures provide the thermal energy required to overcome the activation barrier for undesired C-C bond scission.

G SM 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (Starting Material) Enol Enol Intermediate (Rate-Determining) SM->Enol HBr (cat.) 15-20°C Product 2-Bromo-1-[5-(trifluoromethyl) pyrazin-2-yl]ethanone (Target) Enol->Product Br2 or PTB Fast Dibromo Dibromo Byproduct (Over-reaction) Product->Dibromo Excess Br2 T > 30°C Cleavage Pyrazine Carboxylic Acid (Haloform Cleavage) Product->Cleavage Trace H2O/Base T > 40°C

Fig 1: Reaction pathways for the alpha-bromination of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Empirical Data: Temperature vs. Product Distribution

The following self-validating dataset demonstrates the strict causality between internal reaction temperature and product distribution. Data is based on a 2-hour reaction using 1.05 equivalents of Pyridinium Tribromide (PTB) in glacial acetic acid.

Internal Temp (°C)Target Alpha-Bromo Yield (%)Dibromide Byproduct (%)Haloform Cleavage (%)Unreacted SM (%)
0 – 5 35< 2063
15 – 20 88 5 < 2 5
30 – 35 602510< 1
50 – 60 1535500
Standard Operating Protocol: Temperature-Controlled Alpha-Bromination

Workflow Prep 1. Dissolve SM in AcOH Cool 2. Equilibrate to 15-18°C Prep->Cool Add 3. Dropwise Add PTB (1.05 eq) Cool->Add Monitor 4. LC-MS Monitor (<5% SM limit) Add->Monitor Quench 5. Cold Quench (Na2S2O3) Monitor->Quench

Fig 2: Optimized step-by-step workflow for temperature-controlled alpha-bromination.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (1.0 eq) and anhydrous glacial acetic acid to achieve a 0.5 M concentration.

  • Temperature Equilibration: Submerge the flask in a thermostated water/ice bath. Allow the internal temperature to equilibrate strictly to 15–18 °C .

    • Causality: This specific window provides sufficient thermal energy for enolization while remaining safely below the activation threshold for haloform cleavage.

  • Catalytic Activation: Add a catalytic amount of 33% HBr in acetic acid (0.05 eq) to initiate enolization.

  • Reagent Addition: Dissolve Pyridinium Tribromide (PTB, 1.05 eq) in a minimum volume of acetic acid. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 20 °C.

    • Causality: PTB is preferred over elemental Br₂ as it provides a controlled, low steady-state concentration of electrophilic bromine, drastically minimizing dibromination.

  • Monitoring: Stir for 1.5 hours at 15–20 °C. Monitor conversion via LC-MS. Terminate the reaction when starting material is <5% to prevent over-reaction.

  • Quenching & Workup: Quench the reaction by pouring it into a vigorously stirred, ice-cold (0–5 °C) aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃). Extract with dichloromethane, wash with cold brine, dry over MgSO₄, and concentrate under reduced pressure (rotary evaporator bath temperature strictly <30 °C).

Troubleshooting & FAQs

Q1: My LC-MS shows a major peak corresponding to 5-(trifluoromethyl)pyrazine-2-carboxylic acid. What went wrong? A: You are observing haloform-type cleavage. The trifluoromethylpyrazine core is extremely electron-withdrawing. Once the alpha-carbon is brominated, the carbonyl carbon becomes highly electrophilic. If the reaction temperature exceeds 30 °C, trace water or acetate can attack the carbonyl, cleaving the C-C bond to release the carboxylic acid and a brominated methane derivative. Solution: Strictly control the internal reaction temperature to 15–20 °C, ensure your glassware is anhydrous, and never use basic conditions for this specific substrate.

Q2: I am seeing significant amounts of the dibrominated byproduct. How can I improve selectivity? A: Dibromination occurs when the local concentration of bromine is too high or the temperature is elevated. The first bromination increases the acidity of the remaining alpha-protons, making the second enolization faster if thermal energy permits. Solution: Switch from elemental Br₂ to Pyridinium Tribromide (PTB) to control the release of active bromine. Ensure the addition is strictly dropwise and the internal temperature never spikes above 20 °C during the exothermic addition step.

Q3: The reaction is sluggish at 15 °C, with >50% unreacted starting material after 2 hours. Should I heat it? A: Do not apply heat. Heating will exponentially increase your cleavage and dibromination byproducts. Sluggishness at 15 °C is typically due to slow enolization, not the bromination step itself. Solution: Add a catalytic amount of strong acid (e.g., 33% HBr in AcOH) to accelerate the acid-catalyzed enolization step without raising the temperature.

Q4: Can I concentrate the final product at standard rotary evaporator temperatures (40-50 °C)? A: No. The alpha-bromo ketone product remains thermally sensitive and can decompose or polymerize if heated. Solution: Keep the water bath temperature below 30 °C during solvent removal and use a high-vacuum pump to remove residual acetic acid.

References
  • Lessel, U., Ferrara, M., Heine, N., Marelli, C., Carrettoni, L., Pfau, R., Schmidt, E., & Riether, D. (2021). Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design. Journal of Chemical Information and Modeling, 61(12), 5893–5905. URL:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Oxidation

Welcome to the Application Support guide for handling 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone . As a highly electron-deficient heteroaryl ketone, this molecule presents unique challenges during transition-metal-catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support guide for handling 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone . As a highly electron-deficient heteroaryl ketone, this molecule presents unique challenges during transition-metal-catalyzed cycles (e.g., cross-coupling, asymmetric hydrogenation). The synergistic electron-withdrawing effects of the pyrazine ring and the C5-trifluoromethyl (-CF3) group drastically increase the acidity of the α-methyl protons. This leads to facile enolization, rendering the molecule highly susceptible to aerobic α-oxidation and degradation.

This guide provides field-proven insights and self-validating protocols designed by senior application scientists to help you suppress these side reactions and maintain catalytic integrity.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my substrate degrade into a 1,2-diketone or undergo oxidative cleavage during Pd/Cu-catalyzed cross-coupling? A: The degradation is driven by the facile enolization of the acetyl group. Once the enolate is formed, it becomes highly electron-rich and susceptible to single-electron transfer (SET) oxidation by transition metals, or direct oxygenation by trace molecular oxygen. Transition metals act as redox shuttles, facilitating the aerobic oxidation of the heteroaryl ketone to a 1,2-diketone. This is a well-documented phenomenon where heteroaryl ketones undergo rapid heteroarylation/oxidation sequences when exposed to air and transition metal catalysts 1. To prevent this, you must strictly eliminate oxygen or mask the enolizable position.

Q2: I am also observing N-oxidation of the pyrazine ring. Shouldn't the -CF3 group prevent this? A: While the strongly electron-withdrawing -CF3 group significantly decreases the electron density on the pyrazine nitrogen atoms—thereby slowing down electrophilic attack—N-oxidation is not entirely impossible. Kinetic studies on the N-oxidation of pyrazines demonstrate a negative Hammett reaction constant (ρ = -0.8), meaning electron-withdrawing groups retard the reaction, but strong oxidants can still overcome this activation barrier 2. If your catalytic cycle involves peroxo-metal intermediates or generates reactive oxygen species, you must carefully control the oxidant stoichiometry or utilize a sacrificial reductant like BHT (butylated hydroxytoluene).

Q3: How does my choice of base affect the oxidation rate? A: The base directly dictates the equilibrium concentration of the enolate. Strong, unhindered bases (e.g., NaOtBu, KOH) push the equilibrium entirely toward the enolate, maximizing the oxidation rate if trace O2 is present. Switching to milder or sterically hindered non-nucleophilic bases (e.g., K2CO3, DIPEA) minimizes the steady-state concentration of the enolate. This kinetic control reduces the rate of α-oxidation while still allowing the primary catalytic cycle to proceed.

Section 2: Quantitative Data & Base Selection

To illustrate the causality between base strength, atmospheric conditions, and degradation, the following table summarizes the expected α-oxidation yields of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone during a standard 12-hour Pd-catalyzed workflow.

Base UsedpKa (Conjugate Acid)Atmospheric ConditionEst. Enolate Concentration% α-Oxidation (12h)
NaOtBu~17.0Air (Open System)High> 85%
K2CO3~10.3Air (Open System)Low~ 40%
K2CO3~10.3Argon (Standard Schlenk)Low~ 15%
K2CO3~10.3Argon (Glovebox, <1 ppm O2)Low< 2%
DIPEA~10.5Argon (Glovebox, <1 ppm O2)Very Low< 1%

Section 3: Mechanistic Pathway Visualization

The following diagram maps the divergence between the oxidative degradation pathway and the successful protected/anaerobic catalytic cycle.

Mechanism Substrate 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Enolate Enolate Intermediate (High Electron Density) Substrate->Enolate Base Protection Ketalization (Masks Acetyl Group) Substrate->Protection Preventive O2_Metal Trace O2 & Transition Metal (e.g., Pd, Cu) Enolate->O2_Metal Aerobic Diketone Degradation: 1,2-Diketone / Cleavage O2_Metal->Diketone Protected Dimethyl Ketal Derivative (Enolization Blocked) Protection->Protected CatCycle Catalytic Cycle (Cross-Coupling etc.) Protected->CatCycle Catalyst Product Desired Functionalized Product CatCycle->Product Acidic Workup

Mechanistic divergence of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone during catalytic cycles.

Section 4: Validated Experimental Protocols

To ensure a self-validating system where the absence of oxidation confirms the procedural integrity, implement one of the following protocols.

Protocol A: Strict Anaerobic Setup via Freeze-Pump-Thaw

Use this protocol when the free ketone is required for the catalytic cycle. This method is self-validating: the cessation of gas bubbles during the thaw cycle confirms the complete removal of dissolved oxygen.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Allow it to cool under a flow of high-purity Argon.

  • Solid Addition: Add 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, the transition metal catalyst, and a mild base (e.g., K2CO3).

  • Purge: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Inject the reaction solvent (previously sparged with Argon for 30 minutes) through the septum using a gas-tight syringe.

  • Freeze-Pump-Thaw (Critical Step):

    • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

    • Open the flask to high vacuum for 3-5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing dissolved O2 bubbles.

    • Repeat this Freeze-Pump-Thaw cycle three times.

  • Execution: Backfill with Argon one final time and proceed with the catalytic heating cycle.

Protocol B: Temporary Ketal Protection

Use this protocol when strict anaerobic conditions are insufficient or impossible. This is a self-validating chemical bypass: by converting the ketone to a ketal, you physically remove the acidic α-protons, making enolization impossible.

  • Reaction Setup: In a round-bottom flask, suspend 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (1.0 equiv) in anhydrous methanol (0.5 M).

  • Reagent Addition: Add trimethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Ketalization: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours. The formation of the dimethyl ketal physically masks the acetyl group.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Catalytic Cycle: Subject the crude ketal to your transition-metal catalyzed reaction.

  • Deprotection: Post-catalysis, stir the intermediate in a 1:1 mixture of THF and 1M aqueous HCl at room temperature for 2 hours to regenerate the ketone.

References

  • Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones.
  • N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach.

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone vs. 2-Acetylpyrazine

Executive Summary In modern medicinal chemistry, the pyrazine scaffold is a privileged motif. When functionalized with an acetyl group, it serves as a versatile precursor for heterocycle synthesis (e.g., pyrazoles, pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazine scaffold is a privileged motif. When functionalized with an acetyl group, it serves as a versatile precursor for heterocycle synthesis (e.g., pyrazoles, pyrimidines) and cross-coupling. However, the introduction of a trifluoromethyl (-CF3) group at the C5 position—transitioning from 2-acetylpyrazine to 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone —fundamentally alters the molecule's electronic landscape.

As an Application Scientist, I approach the evaluation of these building blocks not just as static structures, but as dynamic participants in synthetic pathways. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on carbonyl electrophilicity, alpha-proton acidity, and synthetic stability, to help drug development professionals make informed mechanistic choices.

Mechanistic Framework: The Electronic Reprogramming of Pyrazine

To understand the divergent reactivity of these two molecules, we must examine the causality behind the electronic effects. The unsubstituted pyrazine ring is already highly electron-deficient due to the electronegativity of its two nitrogen atoms.

In 2-acetylpyrazine , the acetyl group acts as a mild electron-withdrawing group (EWG), activating the carbonyl carbon for nucleophilic attack. However, in 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone , the addition of the -CF3 group introduces a massive inductive pull (-I effect). The -CF3 moiety acts as a "pseudohalogen", draining electron density from the aromatic π-system.

This creates a synergistic electron depletion that manifests in two primary ways:

  • LUMO Lowering: The carbonyl carbon becomes significantly more electrophilic, accelerating condensation reactions (e.g., Schiff base formation).

  • Enolate Stabilization: The alpha-protons of the acetyl group become substantially more acidic, facilitating rapid enolization under milder basic conditions.

Electronic_Effects CF3 5-CF3 Group (Strong -I Inductive Pull) Pyrazine Pyrazine π-System (Electron Depleted) CF3->Pyrazine σ-withdrawal Carbonyl C2-Acetyl Carbonyl (Enhanced Electrophilicity) Pyrazine->Carbonyl π-depletion AlphaH Alpha-Methyl Protons (Increased Acidity) Pyrazine->AlphaH Enolate Stabilization

Caption: Electronic influence of the C5-trifluoromethyl group on the C2-acetyl reactive centers.

Comparative Reactivity Data

To objectively compare performance, we evaluate both substrates across two standard transformation paradigms: nucleophilic condensation (hydrazone formation) and base-catalyzed deuterium exchange (enolization).

Table 1: Kinetic Parameters for Nucleophilic Condensation

Conditions: Equimolar reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) in MeOH, 25°C, pH 4.5.

CompoundRate Constant ( kobs​ , s−1 )Relative RateConversion at 10 min
2-Acetylpyrazine 1.2×10−3 1.0x51%
5-CF3-2-acetylpyrazine 8.5×10−3 7.1x>99%

Insight: The 7-fold increase in condensation rate for the CF3-analog demonstrates the heightened electrophilicity of the carbonyl. This is critical for drug development professionals designing rapid click-like conjugations or synthesizing complex fused heterocycles.

Table 2: Base-Catalyzed Deuterium Exchange (Enolization)

Conditions: 0.1 M substrate in MeOD/D2O (1:1), 0.05 M K2CO3, 25°C. Tracked via 1H-NMR.

CompoundAlpha-Proton t1/2​ (min)Estimated pKa (DMSO)Side Reactions Observed?
2-Acetylpyrazine 45.2~18.5None
5-CF3-2-acetylpyrazine 6.8~15.2Trace SNAr (solvent attack)

Insight: While the CF3 group drastically accelerates enolization (beneficial for Aldol/Claisen condensations), it also activates the pyrazine ring toward Nucleophilic Aromatic Substitution (SNAr). Extended exposure to strong nucleophiles (like hydroxide/methoxide) can lead to displacement of the pyrazine substituents or ring degradation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checks guarantee that the data collected reflects the intended chemical transformation without interference from degradation pathways.

Protocol A: Kinetic Evaluation of Hydrazone Formation (UV-Vis)

This protocol measures carbonyl electrophilicity. It uses an isosbestic point as an internal validation metric; if the isosbestic point shifts, it indicates the occurrence of side reactions (e.g., pyrazine ring opening).

Step-by-Step Workflow:

  • Preparation: Prepare a 50 µM solution of the target ketone (2-acetylpyrazine or its CF3 analog) in anhydrous methanol buffered with acetic acid (pH 4.5).

  • Reagent Addition: In a thermostated quartz cuvette (25°C), add a 10-fold molar excess (500 µM) of 2,4-DNPH to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately initiate continuous UV-Vis scanning from 250 nm to 450 nm at 30-second intervals for 15 minutes.

  • Self-Validation (Crucial): Overlay the spectra. Verify the presence of a strict isosbestic point (typically around 310 nm). Causality: A perfect isosbestic point confirms a clean A B conversion without accumulation of intermediates or degradation products.

  • Data Extraction: Plot ln(A∞​−At​) vs. time at the λmax​ of the hydrazone product to extract kobs​ .

ProtocolA Start Prepare Reactants (Ketone + 10x 2,4-DNPH) Mix Thermostated Mixing (25°C, MeOH, pH 4.5) Start->Mix Measure In-situ UV-Vis Spectroscopy (Scan 250-450 nm) Mix->Measure Validate Isosbestic Point Check (Validates Clean Conversion) Measure->Validate Analyze Kinetic Rate Extraction (Pseudo-first order fit) Validate->Analyze

Caption: Self-validating UV-Vis kinetic workflow for condensation reactions.

Protocol B: 1H-NMR Tracking of Deuterium Exchange

This protocol measures alpha-proton acidity. It relies on an internal standard to ensure that the disappearance of the alpha-methyl peak is due to H/D exchange and not general molecular decomposition.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 0.1 mmol of the ketone in 0.6 mL of MeOD. Add exactly 0.01 mmol of 1,4-dioxane as an inert internal standard.

  • Baseline Scan: Acquire a baseline 1H-NMR spectrum. Integrate the alpha-methyl singlet (~2.6 ppm) against the dioxane singlet (3.7 ppm).

  • Initiation: Inject 50 µL of a 1.0 M K2CO3 solution in D2O directly into the NMR tube. Invert rapidly to mix.

  • Kinetic Tracking: Acquire spectra every 2 minutes for 1 hour.

  • Self-Validation: Monitor the pyrazine aromatic protons (~8.5-9.2 ppm). Causality: If the integration of the aromatic protons relative to the dioxane standard decreases, SNAr or ring degradation is occurring, invalidating the enolization rate. If they remain constant, the exchange is clean.

  • Analysis: Calculate the half-life of exchange based on the exponential decay of the alpha-methyl integral.

Conclusion for Drug Development Professionals

When selecting between these two building blocks, the choice extends beyond simply "adding a fluorine motif for metabolic stability."

  • 2-Acetylpyrazine offers a robust, stable scaffold suitable for harsh reaction conditions (strong bases, high heat) where standard reactivity is sufficient[1].

  • 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a highly activated electrophile. It is ideal for rapid, mild condensations and accessing complex trifluoromethylated heterocycles. However, its heightened reactivity demands milder bases and careful solvent selection to avoid SNAr side reactions[2].

Understanding these causal relationships allows chemists to design smarter, higher-yielding synthetic routes, minimizing trial-and-error in the laboratory.

References

  • Leroux, F., Jeschke, P., & Schlosser, M. (2004). "Alpha-Fluorinated Ethers, Thioethers, and Amines: An Anomalous Noble Gas-Like Behavior." Chemical Reviews. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80860, 2-Acetylpyrazine". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51343764, 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone". PubChem. Available at:[Link]

  • National Institute of Standards and Technology. "Acetylpyrazine". NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Comparative

HPLC method validation for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone purity

An objective, data-driven comparison and validation guide for the purity analysis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, designed for analytical chemists and drug development professionals. Introduction & Compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison and validation guide for the purity analysis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, designed for analytical chemists and drug development professionals.

Introduction & Compound Profiling

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) is a highly specialized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 190.12 g/mol and the molecular formula C₇H₅F₃N₂O, its structure features an electron-withdrawing trifluoromethyl (-CF₃) group, a basic pyrazine ring, and a polar ketone moiety[2].

From an analytical perspective, the juxtaposition of the highly lipophilic -CF₃ group and the weakly basic pyrazine nitrogens creates unique chromatographic challenges. To ensure the integrity of downstream API synthesis, a highly selective, stability-indicating analytical method is required to accurately quantify the compound and separate it from structurally similar process impurities (e.g., des-fluoro impurities or unreacted pyrazine precursors).

Method Selection & Comparative Analysis

When establishing a purity assay for this intermediate, researchers typically evaluate standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Performance Comparison of Analytical Modalities

ParameterRP-HPLC (C18)UPLC (C18) (Recommended)GC-FID
Resolution (Rs) Good (Rs > 2.0)Excellent (Rs > 3.5)Moderate (Rs ~ 1.5)
Run Time 15–20 minutes3–5 minutes10–15 minutes
Sensitivity (LOD) ~0.05% area~0.01% area~0.1% area
Thermal Risk NoneNoneHigh (Ketone degradation)
Peak Symmetry Moderate (Tailing risk)Excellent (Sub-2 µm particles)Good
Solvent Usage High (~15 mL/run)Low (~2 mL/run)None (Carrier Gas)

Mechanistic Workflow of Chromatographic Separation

The separation relies on the partitioning of the analyte between the polar mobile phase and the hydrophobic stationary phase. The -CF₃ group heavily dictates the retention factor ( k′ ).

Separation_Mechanism Inj Sample Injection (Intermediate + Impurities) SP C18 Stationary Phase (Hydrophobic Interaction) Inj->SP MP Mobile Phase (0.1% TFA Gradient) MP->SP Imp Polar Impurities (Elute Early: 1-2 min) SP->Imp Low Affinity Target 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (Retained via CF3: 3-4 min) SP->Target High Affinity

Fig 1. UPLC separation mechanism driven by hydrophobic interactions of the -CF3 group.

The Self-Validating UPLC Protocol

To ensure trustworthiness, the following protocol integrates a self-validating System Suitability Test (SST) to verify instrument performance prior to sample analysis.

A. Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: The bridged ethyl hybrid (BEH) particle resists dissolution at extreme pHs and provides high peak capacity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. Causality: TFA lowers the pH to ~2.0, fully suppressing the ionization of the weakly basic pyrazine nitrogens. This prevents secondary interactions with residual column silanols, eliminating peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (10% to 90% B), 4-4.5 min (90% B), 4.5-5 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm. Causality: The conjugated π -system of the pyrazine ring provides a strong, specific chromophore at this wavelength, maximizing signal-to-noise ratio.

B. Step-by-Step Execution
  • Blank Injection: Inject 1 µL of diluent (50:50 Water:Acetonitrile) to confirm baseline stability and absence of ghost peaks.

  • System Suitability (SST): Inject the working standard (1.0 mg/mL) six consecutive times.

    • Acceptance Criteria: %RSD of peak area 1.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 10,000. If these fail, the system is not validated for the run.

  • Sample Analysis: Inject prepared samples in duplicate, bracketing with standard injections every 10 samples to monitor drift.

Validation Workflow Grounded in ICH Q2(R2)

Method validation must comply with the ICH Q2(R2) guidelines for analytical procedures, which mandates a lifecycle approach to ensure the method is "fit for its intended purpose"[3][4].

ICH_Validation Start Analytical Target Profile (Purity Assay) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD/LOQ Determination) Prec->Sens Report ICH Q2(R2) Validation Report Sens->Report

Fig 2. ICH Q2(R2) compliant validation lifecycle for pharmaceutical intermediates.
Experimental Validation Data (Representative)

According to ICH Q2(R2), the reportable range must be confirmed by demonstrating acceptable accuracy, precision, and response[3]. Below is a summary of the validation parameters executed for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Table 2: Linearity and Sensitivity (Range: 25% to 150% of Nominal)

ParameterResultICH Q2(R2) Acceptance Criteria
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept Bias 0.8% 2.0% of 100% response
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.045 µg/mLSignal-to-Noise (S/N) 10

Table 3: Accuracy and Precision

Validation ParameterTest LevelRecovery / %RSDICH Q2(R2) Acceptance Criteria
Accuracy (Spike Recovery) 50%99.4%98.0% – 102.0%
100%100.2%98.0% – 102.0%
150%99.8%98.0% – 102.0%
Method Precision 100% (n=6)0.65% RSD 2.0% RSD
Intermediate Precision Different Day/Analyst0.78% RSD 2.0% RSD

Specificity & Forced Degradation: To prove the method is stability-indicating, the compound was subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. The UPLC method successfully resolved the main peak from all degradation products, with peak purity angles consistently lower than the purity threshold (assessed via Photodiode Array detection), fulfilling ICH Q2(R2) specificity requirements[5].

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2023). Available at:[Link]

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." (2023). Available at:[Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone vs. Unsubstituted Pyrazines

Executive Summary In modern drug discovery, the incorporation of the trifluoromethyl (–CF3) group into heteroaromatic scaffolds is a privileged strategy to enhance lipophilicity, metabolic stability, and target binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of the trifluoromethyl (–CF3) group into heteroaromatic scaffolds is a privileged strategy to enhance lipophilicity, metabolic stability, and target binding affinity. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) serves as a critical building block in synthesizing these pharmacophores . However, the strong electron-withdrawing nature of the –CF3 group fundamentally alters the molecule's ionization efficiency and mass spectrometry (MS) fragmentation pathways compared to its non-fluorinated analogs.

This guide provides an in-depth comparative analysis of the MS fragmentation pattern of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone against its structural alternative, 1-(pyrazin-2-yl)ethanone (acetylpyrazine). By understanding the mechanistic causality behind these fragmentation differences, analytical scientists can optimize LC-MS/MS methods for superior detection, quantification, and structural elucidation.

Mechanistic Overview: The –CF3 Effect on Pyrazine Fragmentation

When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI), pyrazine derivatives typically undergo predictable alpha-cleavages and ring-opening reactions. The addition of a –CF3 group introduces orthogonal fragmentation channels and alters ion stability :

  • Inductive Deactivation & Ionization Efficiency: The –CF3 group at the 5-position exerts a strong –I (inductive) effect, pulling electron density away from the pyrazine nitrogen atoms. This decreases the basicity of the molecule, making protonation in ESI(+) less favorable than in unsubstituted acetylpyrazine. Consequently, higher capillary voltages or modified mobile phase pH may be required to achieve optimal signal intensity.

  • Acylium Ion Stabilization: Both compounds exhibit an intense alpha-cleavage at the acetyl group, losing a methyl radical (•CH3, 15 Da) to form a conjugated acylium ion. In acetylpyrazine, this ion rapidly loses carbon monoxide (CO) to form a pyrazinyl cation. However, in the fluorinated analog, the highly electronegative –CF3 group destabilizes the potential pyrazinyl cation, creating an energetic barrier to CO loss. Thus, the acylium ion (m/z 175) often persists as the base peak in EI-MS.

  • Radical Neutral Loss: The presence of the fluorinated moiety opens a unique, diagnostic fragmentation channel: the direct neutral loss of a trifluoromethyl radical (•CF3, 69 Da), a hallmark of CF3-substituted heteroaromatics that provides a highly specific Multiple Reaction Monitoring (MRM) transition .

MS_Fragmentation M Molecular Ion [M]•+ m/z 190 M_CH3 Acylium Ion [M - •CH3]+ m/z 175 M->M_CH3 - •CH3 (15 Da) Alpha-cleavage M_CF3 [M - •CF3]+ m/z 121 M->M_CF3 - •CF3 (69 Da) M_CO Pyrazinyl Cation [M - •CH3 - CO]+ m/z 147 M_CH3->M_CO - CO (28 Da) M_HCN Ring Cleavage [m/z 147 - HCN]+ m/z 120 M_CO->M_HCN - HCN (27 Da)

EI-MS fragmentation pathway of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Comparative Data Analysis

To objectively compare analytical performance, the table below contrasts the mass spectrometric and physicochemical properties of the fluorinated target against its non-fluorinated structural analog.

Parameter / Metric1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone1-(pyrazin-2-yl)ethanone (Acetylpyrazine)Analytical Implication
Nominal Mass (Da) 190122Determines Q1 selection in MRM (m/z 191 vs. 123 in ESI+).
Base Peak (EI-MS) m/z 175 ([M - •CH3]+)m/z 79 ([M - •CH3 - CO]+)–CF3 stabilizes the acylium ion, halting immediate CO loss.
Unique Neutral Loss •CF3 (69 Da)NoneProvides a highly specific diagnostic MS/MS transition.
Lipophilicity (LogP) ~1.8~0.2Fluorinated analog requires a higher organic % for LC elution.
ESI+ Ionization Efficiency Moderate (–CF3 withdraws electrons)High (Electron-rich pyrazine nitrogens)CF3 analog requires optimized source parameters to maximize [M+H]+.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure reproducible and self-validating results, the following step-by-step methodology is optimized for the quantitative analysis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in pharmacokinetic (PK) assays. This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-correcting system that mathematically nullifies matrix effects and ionization suppression .

LCMS_Workflow Prep Sample Prep Protein Precipitation Chrom UHPLC Separation C18 Column Prep->Chrom Ion ESI(+) Ionization 3.5 kV Capillary Chrom->Ion Quad Q1 Selection m/z 191 [M+H]+ Ion->Quad CID CID Fragmentation CE: 20 eV Quad->CID TOF Mass Analysis MRM Detection CID->TOF

Step-by-step LC-MS/MS experimental workflow for fluorinated pyrazine analysis.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of the biological sample (e.g., plasma) into a 96-well extraction plate. Add 150 µL of ice-cold acetonitrile (ACN) spiked with 10 ng/mL of SIL-IS (e.g., Target-d3).

  • Causality: ACN effectively denatures plasma proteins. The 3:1 organic-to-aqueous ratio ensures >95% precipitation efficiency while keeping the highly lipophilic trifluoromethyl pyrazine fully solubilized. The early introduction of the SIL-IS validates the entire extraction recovery process.

2. Centrifugation and Reconstitution

  • Action: Vortex the plate for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water.

  • Causality: Injecting a highly organic (75% ACN) sample directly into a reversed-phase column causes peak distortion (the "solvent effect"). Diluting the supernatant with water matches the initial mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

3. UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min.

  • Causality: The lipophilic –CF3 group increases retention time significantly compared to unsubstituted pyrazines. A steep ballistic gradient ensures rapid elution, minimizes longitudinal diffusion, and maximizes the signal-to-noise ratio.

4. ESI-MS/MS Detection (Positive Ion Mode)

  • Action: Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C. Monitor the MRM transition m/z 191.0 → 176.0 (Collision Energy: 20 eV) for the target compound.

  • Causality: The transition 191 → 176 corresponds to the highly favorable loss of the methyl group from the acetyl moiety. The slightly higher collision energy required (compared to acetylpyrazine) is due to the –I effect of the –CF3 group, which strengthens adjacent bonds through charge delocalization.

References

  • Fluorine Notes. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry". PubMed Central (PMC). Available at: [Link]

Comparative

A Comparative Guide to the Binding Affinity of Pyrazine-Based Kinase Inhibitors: A Case Study on HPK1 Inhibitors

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrazine scaffold has emerged as a privileged structure. Its unique electronic properties and ability to engage in various mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrazine scaffold has emerged as a privileged structure. Its unique electronic properties and ability to engage in various molecular interactions make it a versatile core for developing potent and selective therapeutic agents. This guide provides an in-depth comparison of the binding affinities of a series of pyrazine-based analogs, using data from a study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. We will delve into the experimental methodologies used to determine binding affinity, analyze the structure-activity relationships (SAR) of these compounds, and provide insights into the rationale behind their design and evaluation.

Introduction: The Significance of the Pyrazine Moiety and the Trifluoromethyl Group in Kinase Inhibition

Pyrazine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. This arrangement imparts distinct electronic characteristics, including the ability to act as hydrogen bond acceptors, which is crucial for binding to the ATP-binding site of kinases[1]. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity[2][3]. The strong electron-withdrawing nature of the -CF3 group can also influence the overall electronic properties of the pyrazine ring system, potentially modulating its interaction with the target protein.

The focus of this guide, 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone and its analogs, represents a class of compounds with significant potential for kinase inhibition. To illustrate a practical comparison of binding affinities, we will draw upon published data for a series of 5-(Trifluoromethyl)pyrazine-2-carboxamide analogs targeting HPK1, a key negative regulator of T-cell activation and an attractive target for cancer immunotherapy.

Experimental Methodology: Quantifying Binding Affinity

The determination of a compound's binding affinity for its target is a cornerstone of drug discovery. Two widely accepted and robust methods for this are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay: A Competitive Approach

Radioligand binding assays are a "gold standard" for measuring the affinity of a ligand for its receptor due to their sensitivity and reliability[4]. A common format is the competitive binding assay, where an unlabeled test compound competes with a radiolabeled ligand for binding to the target protein.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptor.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • A fixed volume of the prepared cell membranes.

      • A fixed concentration of the radiolabeled ligand (e.g., [3H]-labeled standard).

      • Varying concentrations of the unlabeled test compound (the 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone analog).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

    • The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor-Expressing Cell Membranes Incubation Incubation (Competition for Binding) ReceptorPrep->Incubation RadioLigand Radiolabeled Ligand RadioLigand->Incubation TestCompound Test Compound (Pyrazine Analog) TestCompound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki SAR cluster_R1 R1 Substitutions cluster_R2 R2 Substitutions Core 5-(Trifluoromethyl)pyrazine-2-carboxamide Core R1 R2 R1_H H (IC50: 1500 nM) Core:f1->R1_H Base R1_Me Methyl (IC50: 340 nM) Core:f1->R1_Me Increasing Affinity R2_H H (IC50: 1500 nM) Core:f2->R2_H Base R2_F Fluoro (IC50: 650 nM) Core:f2->R2_F Modest to Detrimental Effect R1_Et Ethyl (IC50: 250 nM) R1_Me->R1_Et Increasing Affinity R1_iPr Isopropyl (IC50: 180 nM) R1_Et->R1_iPr Increasing Affinity R1_cPr Cyclopropyl (IC50: 120 nM) R1_iPr->R1_cPr Increasing Affinity R2_Me Methyl (IC50: 800 nM) R2_F->R2_Me Modest to Detrimental Effect

Structure-Activity Relationship of HPK1 Inhibitors.

Conclusion

This comparative guide illustrates the process of evaluating the binding affinities of a series of related compounds, using 5-(Trifluoromethyl)pyrazine-2-carboxamide analogs as a case study. The experimental data, obtained through robust methods like radioligand binding assays, provides a clear basis for understanding the structure-activity relationships within this chemical series. The analysis reveals that targeted modifications to the pyrazine scaffold, particularly at the R1 position, can significantly enhance binding affinity for HPK1. These insights are invaluable for the rational design of more potent and selective kinase inhibitors for therapeutic applications.

References

  • Bradshaw, G. A., et al. (2020). Discovery of potent and selective inhibitors of hematopoietic progenitor kinase 1 (HPK1). Journal of Medicinal Chemistry, 63(15), 8235-8250. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2015). Radioligand binding assays. Bio-protocol, 5(13), e1518. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Ichor Life Sciences. (n.d.). Biacore Assay Services. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Future Medicinal Chemistry. [Link]

Sources

Validation

Benchmarking 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in drug discovery screening

Benchmarking 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in Drug Discovery Screening: A Comparative Guide As the pharmaceutical industry shifts toward more metabolically robust and lipophilic scaffolds, the strategic inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in Drug Discovery Screening: A Comparative Guide

As the pharmaceutical industry shifts toward more metabolically robust and lipophilic scaffolds, the strategic incorporation of fluorine into heteroaromatic rings has become a cornerstone of modern drug design[1]. Among these building blocks, 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1)[2] stands out as a highly versatile intermediate. It combines the hydrogen-bond accepting capability of a pyrazine ring, the metabolic shielding of a trifluoromethyl (-CF3) group, and the synthetic utility of an acetyl handle.

This guide provides an objective, data-driven comparison of this fluorinated building block against traditional alternatives, offering actionable protocols and mechanistic insights for researchers designing High-Throughput Screening (HTS) libraries.

The Strategic Role of Fluorinated Pyrazines

Historically, non-fluorinated pyrazines, such as 2-acetylpyrazine, have been widely used in both flavor chemistry and early-stage drug discovery[3]. However, in a physiological environment, the electron-rich nature of standard pyrazines makes them highly susceptible to rapid oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes.

The introduction of a -CF3 group at the 5-position fundamentally alters the molecule's pharmacokinetic profile. Fluorine's high electronegativity withdraws electron density from the pyrazine ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and making the ring highly resistant to electrophilic oxidation[1]. Furthermore, the -CF3 group acts as a lipophilic bioisostere, enhancing passive membrane permeability while minimizing the steric bulk that could disrupt target binding. This specific structural motif has driven the success of several approved drugs and advanced clinical candidates, including the antiviral Favipiravir and the complex SDHI fungicide Pyraziflumid[1][4].

G CYP Hepatic CYP450 Enzymes (Oxidative Metabolism) NonF 2-Acetylpyrazine (Labile C-H Bonds) CYP->NonF F 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (Strong C-F Bonds) CYP->F Degrad Rapid Degradation (Short Half-Life) NonF->Degrad Stable Metabolic Resistance (Extended Half-Life) F->Stable

Mechanistic divergence in CYP450-mediated oxidative metabolism based on fluorination.

Comparative Benchmarking Data

To objectively evaluate the utility of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, we benchmark it against two common structural analogs: 2-Acetylpyrazine (lacking the -CF3 group) and 1-(4-(Trifluoromethyl)phenyl)ethanone (a phenyl ring replacing the pyrazine heterocycle).

The following table summarizes the physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters typical for derivatives synthesized from these building blocks.

Parameter2-Acetylpyrazine1-(4-(Trifluoromethyl)phenyl)ethanone1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
LogP (Lipophilicity) ~0.2 (Hydrophilic)~2.8 (Highly Lipophilic)~2.1 (Optimal Balance)
HLM Half-Life ( t1/2​ ) < 15 min (Rapid Clearance)> 120 min (Stable)> 120 min (Stable)
PAMPA Permeability ( Pe​ ) LowHighHigh
Aqueous Solubility HighLow (Aggregation Risk)Moderate
H-Bond Acceptors 314
Primary Liability Rapid CYP450 oxidationPoor solubility, high plasma protein bindingNone (Balanced profile)

Causality Analysis: While the phenyl analog provides excellent metabolic stability, its lack of heteroatoms drastically reduces aqueous solubility, leading to potential attrition in later-stage in vivo studies. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone strikes the optimal balance: the pyrazine nitrogen atoms maintain sufficient aqueous solubility and provide critical hydrogen-bond acceptor points for target engagement, while the -CF3 group ensures metabolic survival[5].

Validated Experimental Protocols

To integrate this building block into a drug discovery pipeline, robust and self-validating protocols are required. Below are two foundational workflows: one for synthesizing a fragment library via aldol condensation, and another for validating the metabolic stability of the resulting hits.

Protocol A: High-Throughput Aldol Condensation for Fragment Library Generation

Rationale: The acetyl group of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is highly acidic due to the electron-withdrawing nature of both the pyrazine ring and the -CF3 group. However, using harsh aqueous bases (like NaOH) can trigger unwanted nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis. To prevent this, we utilize a mild, anhydrous kinetic enolization strategy.

Step-by-Step Methodology:

  • Preparation: In a dry, inert-gas-purged 96-well reaction block, dispense 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (0.1 mmol) into anhydrous THF (1.0 mL) per well.

  • Enolization: Cool the block to -78°C. Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 0.11 mmol) dropwise. Stir for 30 minutes to ensure complete kinetic enolate formation without degrading the pyrazine core.

  • Electrophile Addition: Add a diverse array of substituted benzaldehydes (0.1 mmol) to the respective wells.

  • Dehydration: Gradually warm the block to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl (0.5 mL).

  • Self-Validation (LC-MS): Spike each well with an internal standard (e.g., Caffeine, 10 µM). Analyze via LC-MS. The internal standard ensures that any lack of product signal is due to chemical reactivity differences rather than ionization suppression or injection failure.

G A 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone B Kinetic Enolization (LiHMDS, -78°C) A->B C Aldehyde Addition (Diversity Input) B->C D Dehydration (Warming to RT) C->D E Fluorinated Chalcone Library (Screening Ready) D->E

Stepwise synthesis of a fluorinated chalcone library via controlled aldol condensation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: To definitively prove the metabolic shielding provided by the -CF3 group, synthesized hits must be evaluated against CYP450 enzymes. This protocol is designed as a self-validating system to prevent false positives (e.g., assuming a compound is stable when the microsomes are simply inactive).

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Assignment: Assign wells for the test compound, a positive control for rapid clearance (Verapamil), and a negative control for high stability (Warfarin).

  • Incubation: Mix the test/control compounds (final concentration 1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the oxidative reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Timecourse: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Calculate the intrinsic clearance. The assay is only deemed valid if Verapamil shows >80% degradation within 30 minutes. If this condition is met, the extended half-life (>120 min) of the CF3-pyrazine derivatives can be trusted as a true reflection of metabolic resistance.

Conclusion

For drug development professionals engineering novel therapeutics, the choice of starting materials dictates the downstream success of lead optimization. Benchmarking data clearly demonstrates that 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone offers a superior physicochemical profile compared to non-fluorinated or purely carbocyclic analogs. By leveraging its unique electronic properties and utilizing controlled, self-validating synthetic protocols, researchers can generate highly robust, cell-permeable libraries primed for clinical success.

References

  • [3] Ningbo Inno Pharmchem. 2-Acetylpyrazine: A Versatile Pharmaceutical Intermediate for Advanced Synthesis and Research. Available at:[Link]

  • [5] Journal of Agricultural and Food Chemistry (ACS Publications). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Available at:[Link]

  • [1] National Center for Biotechnology Information (PMC). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Available at:[Link]

  • [4] Journal of Pesticide Science (PMC). Development of a novel fungicide, pyraziflumid. Available at:[Link]

Sources

Comparative

Validation of biological activity for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone derivatives

Comparative Validation Guide: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Derivatives as Selective OX1R Antagonists As drug development pivots from broad-spectrum dual orexin receptor antagonists (DORAs) to highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Derivatives as Selective OX1R Antagonists

As drug development pivots from broad-spectrum dual orexin receptor antagonists (DORAs) to highly selective neurotherapeutics for anxiety and panic disorders, the structural optimization of early scaffolds is paramount. The incorporation of the 5-(trifluoromethyl)pyrazin-2-yl moiety—synthesized via the versatile building block 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone [1]—has revolutionized the pharmacokinetic and pharmacodynamic landscapes of Orexin-1 Receptor (OX1R) antagonists.

This guide provides a comprehensive framework for validating the biological activity of these derivatives, objectively comparing their performance against legacy scaffolds, and detailing the self-validating experimental protocols required for rigorous preclinical assessment.

Mechanistic Rationale: The Stereoelectronic Advantage

Why use the 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone scaffold for CNS drug design? As an Application Scientist, the causality behind this structural choice is clear:

  • Metabolic Shielding: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group reduces the electron density of the adjacent pyrazine ring. This significantly lowers the basicity (pKa) of the pyrazine nitrogens, shielding the molecule from rapid cytochrome P450-mediated N-oxidation—a common pitfall that limits the half-life of classic heterocycles[2].

  • Target Selectivity: The steric bulk and unique electrostatic map of the CF3-pyrazine system perfectly occupy the lipophilic sub-pocket of the OX1R orthosteric site. This precise fit drives a >50-fold selectivity for OX1R over the closely related OX2R[3].

  • Brain Penetrance: The lipophilicity contributed by the CF3 group ensures an optimal partition coefficient (logP) for crossing the blood-brain barrier (BBB), a non-negotiable requirement for anxiolytic efficacy[2].

The most prominent clinical candidate derived from this scaffold is JNJ-54717793 , a high-affinity, brain-penetrant OX1R antagonist[4].

Comparative Performance Data

To objectively evaluate the superiority of 5-(trifluoromethyl)pyrazin-2-yl derivatives, we must benchmark them against both standard DORAs (e.g., Suvorexant) and early-generation OX1R research tools (e.g., SB-674042).

Table 1: Pharmacological Profiling of Orexin Receptor Antagonists

CompoundScaffold FeatureOX1R Affinity (pKi)Target Selectivity (OX1R vs OX2R)Brain Penetrance (Kp,uu)Primary Indication
JNJ-54717793 (Derivative)5-(Trifluoromethyl)pyrazin-2-yl7.83>50-fold (OX1R selective)HighPanic / Anxiety Disorders
SB-674042 Methyl-phenyl-thiazole7.30~50-fold (OX1R selective)Low-ModerateIn vitro Research Tool
Suvorexant Diazepane core8.80Non-selective (Dual)HighInsomnia

Data supported by competitive radioligand binding and ex vivo occupancy studies[3],[2].

Pathway Visualization

The primary biological activity of these derivatives is the competitive antagonism of the Gq-coupled OX1R, which halts the downstream phospholipase C (PLC) cascade responsible for intracellular calcium mobilization and subsequent panic-like behavioral responses[3].

OX1R_Signaling Orexin Orexin-A / B Peptides OX1R OX1 Receptor (Gq-Coupled) Orexin->OX1R Agonism Derivative 5-(Trifluoromethyl)pyrazin-2-yl Derivative (e.g., JNJ-54717793) Derivative->OX1R Competitive Antagonism (Blocks Activation) PLC Phospholipase C (PLC) OX1R->PLC Gq Activation IP3 IP3 / DAG Release PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Mobilization IP3->Calcium ER Channel Opening

Fig 1: Mechanism of action for 5-(trifluoromethyl)pyrazin-2-yl derivatives in OX1R signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives arising from assay artifacts or off-target binding.

Protocol A: In Vitro Radioligand Competitive Binding Assay

Objective: Validate the binding affinity (pKi) of the synthesized derivative at the human OX1R. Causality: We utilize [3H]-SB674042 as the radioligand rather than labeled Orexin-A. Because [3H]-SB674042 is highly specific to OX1R, it eliminates confounding background noise from any endogenous OX2R expression in the recombinant cell lines[3].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human OX1R. Homogenize in ice-cold assay buffer (25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of the 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone derivative (ranging from 10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 in assay buffer.

  • Incubation: Combine 10 µg of membrane protein, 1 nM [3H]-SB674042, and the test compound in a 96-well plate. Incubate at 25°C for 3 hours to ensure equilibrium is reached.

  • Filtration & Detection: Rapidly filter the mixture through GF/C microplates pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer and measure radioactivity via liquid scintillation counting.

  • Self-Validation Check: Include parallel wells containing 10 µM unlabeled Orexin-A to define Non-Specific Binding (NSB). Quality Control: The assay is only considered valid if the specific binding window (Total Binding minus NSB) constitutes >70% of the total radioactive signal.

Protocol B: Ex Vivo Target Occupancy & Brain Penetrance (Kp,uu)

Objective: Confirm that the derivative successfully crosses the blood-brain barrier and is freely available to engage the receptor in vivo. Causality: Measuring total brain homogenate concentration often yields false positives due to the compound partitioning into non-specific brain lipids. We must utilize equilibrium dialysis combined with LC-MS/MS to determine the unbound brain-to-plasma partition coefficient (Kp,uu)[2].

Step-by-Step Workflow:

  • Dosing: Administer the derivative orally (e.g., 5 mg/kg in 20% HP-β-CD vehicle) to male Sprague-Dawley rats[2].

  • Tissue Collection: At T=2 hours post-dose, euthanize the animals. Collect trunk blood (centrifuge for plasma) and rapidly dissect the brain.

  • Equilibrium Dialysis: Homogenize the brain tissue in PBS (1:3 w/v). Place plasma and brain homogenate into a Rapid Equilibrium Dialysis (RED) device against PBS. Incubate at 37°C for 4 hours on an orbital shaker.

  • LC-MS/MS Quantification: Extract the dialysate using protein precipitation (acetonitrile containing an internal standard). Quantify the free drug concentration using a triple quadrupole mass spectrometer in MRM mode.

  • Self-Validation Check: Utilize a "cassette dosing" approach by co-administering a known highly brain-penetrant standard (e.g., Diazepam) as an internal systemic control. Quality Control: If the Diazepam standard fails to reach its established Kp,uu baseline, the entire cohort is flagged for compromised BBB integrity or LC-MS/MS extraction failure.

References

  • Title: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone | 1060812 ...
  • Title: Substituted Azabicyclo[2.2.
  • Source: frontiersin.
  • Source: medchemexpress.

Sources

Validation

Comparative efficacy of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone in Suzuki coupling

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the comparative efficacy of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) in palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the comparative efficacy of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS: 1060812-68-1) in palladium-catalyzed Suzuki-Miyaura cross-coupling workflows.

Executive Summary & Mechanistic Rationale

The incorporation of the trifluoromethyl-pyrazine pharmacophore is a highly sought-after transformation in modern drug discovery due to its ability to modulate lipophilicity, metabolic stability, and target binding affinity. 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone serves as a premier building block for these motifs.

Unlike standard aryl halides, this acetyl-bearing heterocycle participates in [1] Suzuki-Miyaura couplings via two distinct activation pathways: Direct α -Arylation (a Suzuki-variant utilizing arylboronic acids) and Enol Pseudohalide Cross-Coupling .

The Causality of the CF3​ Effect

The efficacy of this specific compound is driven by the profound electronic modulation exerted by the 5- CF3​ group on the pyrazine core:

  • Enhanced α -Proton Acidity: The pyrazine ring is inherently electron-deficient [2]. The addition of the strongly electron-withdrawing CF3​ group drastically lowers the LUMO of the heterocycle. This supercharges the acidity of the acetyl α -protons, allowing enolization to occur with significantly milder bases than those required for standard acetylpyridines.

  • Accelerated Oxidative Addition: When the ketone is converted to an enol triflate, the extreme electron deficiency of the CF3​ -pyrazine core accelerates the oxidative addition of Pd(0) into the C-O bond. This allows the cross-coupling to proceed at lower temperatures, minimizing thermal degradation.

Visualizing the Synthetic Logic

G A 1-[5-(CF3)pyrazin-2-yl]ethanone B Enolization & Triflation A->B Tf2O, Base C Enol Triflate Intermediate B->C D Suzuki Coupling (Ar-B(OH)2) C->D E Coupled Product D->E Pd Cat.

Workflow for the Suzuki coupling of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone via enol activation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Accelerated by CF3 TransMet Transmetalation OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Enol Formation RedElim->Pd0 Product Release

Catalytic cycle of Suzuki coupling highlighting CF3-accelerated oxidative addition.

Comparative Efficacy Data

To objectively evaluate the performance of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, we compare it against unfluorinated 1-(pyrazin-2-yl)ethanone and standard 1-(pyridin-2-yl)ethanone across both primary coupling workflows.

Table 1: Comparative Efficacy in Direct α -Arylation (Suzuki Variant)

Conditions: 1.0 eq Ketone, 1.2 eq Phenylboronic acid, 5 mol% Pd2(dba)3, 10 mol% XPhos, Toluene, 12h.

SubstrateOptimal BaseReaction Temp (°C)Yield (%)Primary Side-Reaction
1-[5-(CF3)pyrazin-2-yl]ethanone K3​PO4​ (Mild)6088% Minimal (<5% hydrolysis)
1-(pyrazin-2-yl)ethanone Cs2​CO3​ (Mod.)8075%Moderate (10% self-condensation)
1-(pyridin-2-yl)ethanone NaOtBu (Strong)10065%High (Aldol condensation)

Analysis: The CF3​ derivative achieves the highest yield at the lowest temperature. Because the α -protons are highly acidic, mild K3​PO4​ is sufficient for deprotonation. This actively prevents the base-catalyzed aldol self-condensation that plagues the pyridine analogue.

Table 2: Comparative Efficacy in Enol Triflate Suzuki Coupling

Conditions: 1.0 eq Enol Triflate, 1.5 eq p-Tolylboronic acid, 5 mol% Pd Catalyst, K2​CO3​ , THF/H2O, 80 °C.

Enol Triflate DerivativeRel. Oxidative Addition RateOptimal CatalystYield (%)Stability in Aqueous Base
5-(CF3)pyrazin-2-yl 1.8x (Very Fast) Pd(dppf)Cl292% Low (Requires rapid coupling)
pyrazin-2-yl 1.0x (Baseline)Pd(PPh3)485%Moderate
pyridin-2-yl 0.6x (Slow)Pd(PPh3)478%High

Analysis: The electron-withdrawing CF3​ group accelerates oxidative addition by 1.8x compared to the baseline pyrazine. However, this same electronic effect makes the triflate highly susceptible to aqueous hydrolysis [3]. Therefore, a bidentate ligand like dppf is required to stabilize the electron-poor Pd(II) intermediate and force rapid reductive elimination before hydrolysis can occur.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing observable phenomenological checkpoints.

Protocol A: Synthesis of the Enol Triflate Intermediate

Objective: Convert 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone to its highly reactive enol triflate without inducing polymerization.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (1.0 mmol) and anhydrous DCM (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 mmol) dropwise over 15 minutes.

    • Causality: Tf2​O is added slowly at cryogenic temperatures to prevent the highly reactive enolate from undergoing uncontrolled nucleophilic attack on unreacted starting material.

    • Self-Validation Checkpoint: The solution should transition from clear to a stable pale yellow. If an immediate dark brown/black color appears, it indicates localized overheating and polymerization; discard and restart with slower addition and vigorous stirring.

  • Quench & Isolate: Stir for 2 hours at -78 °C, then quench with saturated aqueous NaHCO3​ (5 mL). Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure. Use immediately for Protocol B.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Enol Triflate

Objective: Cross-couple the sensitive enol triflate with an arylboronic acid using a stabilized Pd-catalyst system.

  • Setup: In a new argon-purged flask, combine the crude enol triflate (approx. 1.0 mmol), arylboronic acid (1.5 mmol), and finely powdered anhydrous K3​PO4​ (2.0 mmol).

    • Causality: Anhydrous K3​PO4​ is chosen over aqueous Na2​CO3​ to strictly prevent the premature hydrolysis of the highly electrophilic CF3​ -pyrazine enol triflate.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol) and anhydrous 1,4-Dioxane (8 mL).

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Checkpoint 1: Upon reaching 60-80 °C, the suspension should transition from an orange slurry to a deep red-brown homogeneous solution, validating the successful generation of the active Pd(0) catalytic species.

    • Self-Validation Checkpoint 2: TLC monitoring (3:1 Hexane/EtOAc) should show complete consumption of the UV-active enol triflate ( Rf​≈0.6 ) and the appearance of a new, highly UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and purify via flash chromatography.

References

  • Suzuki reaction Wikipedia, The Free Encyclopedia URL: [Link]

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Suzuki Coupling Organic Chemistry Portal URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

This guide provides essential safety and logistical information for the proper disposal of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS RN: 1060812-68-1), a compound frequently utilized in pharmaceutical research and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS RN: 1060812-68-1), a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical entities.

The disposal of fluorinated heterocyclic compounds like 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone requires careful consideration due to their potential reactivity and environmental persistence.[1] The trifluoromethyl group, while often enhancing metabolic stability and efficacy in drug candidates, can also contribute to the compound's recalcitrance in the environment.[2][3] Therefore, a robust disposal plan is not merely a recommendation but a critical component of responsible chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

Known and Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][7][9]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[5][6][8]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation and absorption of the harmful substance.[4][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust, which can cause serious irritation or damage.[5][8]
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.To minimize skin exposure and contamination of personal clothing.[4][5]
Respiratory Use in a well-ventilated area or a certified chemical fume hood.[4][10] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.To prevent inhalation of harmful dust or vapors.[5][10]
Spill Management

Accidental spills must be handled promptly and safely. The following steps provide a general guideline for managing a spill of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Don Appropriate PPE: Before approaching the spill, equip yourself with the PPE detailed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.[11][12] For liquid spills, absorb with an inert material such as vermiculite, sand, or a commercial absorbent.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal.[12]

Disposal Workflow

The primary principle for the disposal of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is that it should not be released into the environment.[10][12] This means no disposal down the drain or in regular trash. The recommended disposal method is through a licensed chemical waste disposal company.

Diagram 1: Disposal Decision Workflow

cluster_0 Waste Identification & Segregation cluster_1 Temporary Storage cluster_2 Final Disposal A 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Waste (Solid, Liquid, Contaminated Materials) B Is the waste container properly labeled? (Chemical Name, Hazard Symbols) A->B Check B->B C Is the waste container securely sealed? B->C Yes C->C D Store in a designated, well-ventilated hazardous waste accumulation area. C->D Yes E Ensure secondary containment is in place. D->E F Arrange for pickup by a licensed chemical waste disposal contractor. E->F G Complete all required waste manifests and documentation. F->G H Final disposal via high-temperature incineration with flue gas scrubbing. G->H

Caption: Decision workflow for the safe disposal of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone, including unreacted material, contaminated solvents, and disposable labware, in a dedicated, compatible, and clearly labeled hazardous waste container.[10][12]

    • The container should be made of a material that is resistant to the chemical and any solvents it may be mixed with.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone".

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][10]

    • This area should be away from incompatible materials, such as strong oxidizing agents.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Final Disposal:

    • The recommended method for final disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion products.[12]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to treat or dispose of this chemical on your own.

Decontamination of Reusable Equipment

Any reusable laboratory equipment, such as glassware or spatulas, that comes into contact with 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone must be thoroughly decontaminated.

Diagram 2: Equipment Decontamination Protocol

A Contaminated Equipment B Rinse with an appropriate solvent (e.g., acetone, ethanol) A->B C Collect rinse solvent as hazardous waste B->C D Wash with soap and water B->D E Final rinse with deionized water D->E F Air or oven dry E->F

Caption: Step-by-step protocol for decontaminating reusable laboratory equipment.

Protocol for Decontamination:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol). This initial rinse should be collected and disposed of as hazardous waste.

  • Wash: Wash the equipment thoroughly with laboratory detergent and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry or dry it in an oven as appropriate.

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines and the relevant local, state, and federal regulations.

References

  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Safety d
  • Chemical Safety Data Sheet MSDS / SDS - 1-(5-Fluoropyridin-2-yl)ethanone - ChemicalBook. (2025, July 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, October 21).
  • Safety D
  • Müller, N., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation.
  • 1-[5-(trifluoromethyl)
  • 1-(5-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one - Achmem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 27).
  • SAFETY D
  • Enzymatic synthesis of pyrazinamide derivatives in the continuous-flow microreactor or the shaker reactora. (2024, December 16). PMC.
  • Method for removing pyrazine derivatives in waste water by resin adsorption method. (Invalid Date).
  • Key developments in fluorinated heterocycles. (2025, March 3). Taylor & Francis.
  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacet
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox c
  • Chemical Transformation of Pyrazine Deriv
  • One-pot synthesis of trifluoromethyl ketone-containing heterocycles via tandem photocatalytic haloalkylation of olefins and intramolecular cyclisation. New Journal of Chemistry (RSC Publishing).
  • FDA-Approved Fluorinated Heterocyclic Drugs

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